molecular formula C8H3IO3 B1296295 4-Iodoisobenzofuran-1,3-dione CAS No. 28418-88-4

4-Iodoisobenzofuran-1,3-dione

Cat. No.: B1296295
CAS No.: 28418-88-4
M. Wt: 274.01 g/mol
InChI Key: SKHCDRLTAOLKHQ-UHFFFAOYSA-N
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Description

4-Iodoisobenzofuran-1,3-dione is a useful research compound. Its molecular formula is C8H3IO3 and its molecular weight is 274.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHCDRLTAOLKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300160
Record name 3-Iodophthalic anhydride
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Molecular Weight

274.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28418-88-4
Record name 3-Iodophthalic anhydride
Source CAS Common Chemistry
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Record name NSC 135150
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28418-88-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Iodophthalic anhydride
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Foundational & Exploratory

4-Iodoisobenzofuran-1,3-dione CAS number 28418-88-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28418-88-4

Synonyms: 3-Iodophthalic anhydride, 4-Iodophthalic anhydride

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-Iodoisobenzofuran-1,3-dione. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Properties

This compound is a halogenated derivative of phthalic anhydride. Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₃IO₃[1]
Molecular Weight 274.01 g/mol [1]
Density 2.198 g/cm³[1]
Boiling Point 377.9 °C at 760 mmHg[1]
Flash Point 182.3 °C[1]
Refractive Index 1.707[1]
Appearance White to off-white solid[2]
Melting Point 180-184 °C (for 4-iodophthalic acid)[2]

Synthesis

Proposed Synthetic Pathway

A potential route to 4-iodophthalic acid is through the oxidation of an appropriately substituted iodinated precursor, such as 3,4-dimethyl iodobenzene, using a strong oxidizing agent like potassium permanganate.[2] The resulting 4-iodophthalic acid can then be converted to this compound by dehydration, commonly achieved by heating with acetic anhydride.

Alternatively, a Sandmeyer reaction starting from 4-aminophthalic acid could be employed to introduce the iodine atom.[3][4][5][6][7] This would involve diazotization of the amino group followed by reaction with a copper(I) iodide source.

Direct iodination of phthalic anhydride is another possibility, although controlling the regioselectivity to obtain the desired 4-iodo isomer may be challenging.[8] A detailed procedure for the synthesis of tetraiodophthalic anhydride exists, which could potentially be adapted by modifying the stoichiometry of the reagents.[1]

Logical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3_4_dimethyl_iodobenzene 3,4-Dimethyl Iodobenzene 4_iodophthalic_acid 4-Iodophthalic Acid 3_4_dimethyl_iodobenzene->4_iodophthalic_acid Oxidation KMnO4 Potassium Permanganate target_compound This compound 4_iodophthalic_acid->target_compound Dehydration (e.g., Acetic Anhydride)

Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 4-Iodophthalic Acid (Generalized)

The following is a generalized protocol for the synthesis of 4-iodophthalic acid based on the oxidation of 3,4-dimethyl iodobenzene, as referenced in the literature.[2]

Materials:

  • 3,4-dimethyl iodobenzene

  • Pyridine

  • Water

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (6N)

  • Ethyl acetate

  • Diatomaceous earth

Procedure:

  • Dissolve 3,4-dimethyl iodobenzene and pyridine in water.

  • Slowly add potassium permanganate to the solution at 60°C with continuous stirring.

  • Maintain the reaction at 60°C for 16 hours.

  • After the reaction is complete, filter the hot solution through diatomaceous earth to remove solid impurities.

  • Cool the filtrate to room temperature.

  • Acidify the filtrate to a pH of 2 with 6N hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate.

  • Purify the crude product by column chromatography to obtain 4-iodophthalic acid.

Biological Activity

There is currently no publicly available data on the biological activity, cytotoxicity, or mechanism of action of this compound. While other derivatives of isobenzofuran-1,3-dione and isoindole-1,3-dione have been investigated for various biological activities, including anticancer and antimicrobial properties, these findings cannot be directly extrapolated to the 4-iodo isomer.[9][10][11] Further research is required to evaluate the pharmacological profile of this specific compound.

The reactivity of the anhydride group suggests potential for interaction with biological nucleophiles, a common mechanism for the bioactivity of cyclic anhydrides.[9][11]

Conclusion

This compound is a chemical compound with defined physicochemical properties. While a specific, detailed synthesis protocol is not available, a plausible synthetic route via the oxidation of 3,4-dimethyl iodobenzene to 4-iodophthalic acid followed by dehydration is proposed. A significant gap exists in the understanding of its biological activity. Future research should focus on developing a robust synthesis method and conducting comprehensive biological and toxicological evaluations to determine its potential as a lead compound in drug discovery or other applications.

References

4-Iodoisobenzofuran-1,3-dione: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Iodoisobenzofuran-1,3-dione.

Core Physicochemical Properties

This compound, also known as 3-Iodophthalic Anhydride, is a halogenated derivative of phthalic anhydride. Its chemical structure features an iodine atom on the aromatic ring, which imparts unique reactivity, making it a valuable intermediate in advanced organic synthesis.[1] The core physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 28418-88-4N/A
Molecular Formula C₈H₃IO₃N/A
Molecular Weight 274.01 g/mol N/A
Density 2.198 g/cm³N/A
Boiling Point 377.9 °C at 760 mmHgN/A
Flash Point 182.3 °CN/A
Physical Form SolidN/A
Purity ≥95%[2]

Synthesis and Analytical Characterization

The primary route for synthesizing this compound is through the dehydration of its corresponding dicarboxylic acid, 3-Iodophthalic Acid.[3] This transformation is typically achieved by heating in the presence of a dehydrating agent or through azeotropic distillation.[3][4]

G cluster_0 Synthesis Pathway 3-Iodophthalic_Acid 3-Iodophthalic Acid Dehydration Dehydration (e.g., Heat, Acid Catalyst) 3-Iodophthalic_Acid->Dehydration Product This compound Dehydration->Product

Caption: Synthesis of this compound.

Representative Experimental Protocol: Dehydration of 3-Iodophthalic Acid

The following protocol is a representative method for the synthesis of this compound.

Materials:

  • 3-Iodophthalic acid (1 equivalent)[5]

  • Inert solvent (e.g., chlorobenzene, toluene)[3]

  • Acid catalyst (catalytic amount, e.g., p-toluenesulfonic acid monohydrate)[3]

  • Apparatus with Dean-Stark trap or equivalent for water removal

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-iodophthalic acid, chlorobenzene, and a catalytic amount of p-toluenesulfonic acid.[3]

  • Heat the mixture to reflux with vigorous stirring. Water generated during the reaction will be collected azeotropically in the Dean-Stark trap.[3]

  • Monitor the reaction progress by observing the cessation of water collection. The reaction is typically complete within 5 hours.[3]

  • After completion, cool the reaction mixture to room temperature.

  • If any unreacted starting material or catalyst is present as a solid, it can be removed by filtration.[3]

  • The solvent is removed from the filtrate under reduced pressure to yield crude this compound.[3]

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Analytical Characterization Workflow

Confirmation of the structure and assessment of purity are critical steps following synthesis. A typical analytical workflow involves spectroscopic analysis for structural elucidation and chromatographic methods for purity determination.

G cluster_1 Analytical Workflow Synthesis Crude Product Purification Purification (Recrystallization) Synthesis->Purification Structure_ID Structure Confirmation (NMR, IR, MS) Purification->Structure_ID Purity_Check Purity Assessment (HPLC, LC-MS) Purification->Purity_Check Final_Product Pure Compound Structure_ID->Final_Product Purity_Check->Final_Product

Caption: Post-synthesis characterization workflow.

Expected Spectroscopic Data:

  • ¹H-NMR: The proton nuclear magnetic resonance spectrum is expected to show signals in the aromatic region consistent with the substituted benzene ring.

  • IR Spectroscopy: The infrared spectrum should display strong characteristic absorption peaks for the carbonyl groups of the cyclic anhydride, typically in the range of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹.[6]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from the high reactivity of the anhydride functional group and the presence of the iodine atom.

Reactivity with Nucleophiles

Acid anhydrides are highly reactive towards nucleophiles.[7] They readily react with amines and alcohols to form amides (specifically, phthalimides) and esters, respectively.[8] This reactivity allows the compound to serve as a scaffold for introducing the phthalimide or related structures into more complex molecules. The reaction involves a nucleophilic acyl substitution mechanism where the nucleophile attacks one of the electrophilic carbonyl carbons, leading to the opening of the anhydride ring.[7][9]

Role as a Synthetic Intermediate

The phthalimide scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry. Phthalimide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antitumor, immunomodulatory, and anticonvulsant properties.[2][10][11] The well-known drug thalidomide and its analogues (lenalidomide, pomalidomide) highlight the therapeutic potential of this chemical class.[12]

The iodine atom on the aromatic ring provides an additional site for chemical modification, for instance, through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the synthesis of a diverse library of compounds for screening and lead optimization. Furthermore, radioiodinated phthalimide derivatives have been explored for use as radiotracers in medical imaging.[13]

G cluster_2 Role in Drug Discovery Building_Block This compound Reaction Reaction with Nucleophilic Amines Building_Block->Reaction Scaffold Iodinated Phthalimide Scaffold Reaction->Scaffold Diversification Further Modification (e.g., Cross-Coupling) Scaffold->Diversification Library Compound Library Diversification->Library Screening Biological Screening Library->Screening Hit_Compound Hit/Lead Compounds Screening->Hit_Compound

Caption: Use as a building block in drug discovery.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential for application in pharmaceutical research and development. Its well-defined physicochemical properties, accessible synthesis, and dual reactivity (at the anhydride and the carbon-iodine bond) make it an attractive starting material for the creation of novel, biologically active compounds based on the clinically validated phthalimide scaffold. This guide provides foundational technical information to support its use in advanced chemical synthesis and drug discovery programs.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodoisobenzofuran-1,3-dione, an iodinated derivative of phthalic anhydride, is a molecule of interest in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, designing novel synthetic routes, and for its potential application in drug development. This guide provides a detailed overview of the molecular structure, bonding characteristics, and relevant experimental and computational methodologies for this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide combines established chemical principles, data from analogous structures, and generalized experimental and computational protocols.

Molecular Structure

This compound possesses a planar bicyclic core, consisting of a benzene ring fused to a furan-1,3-dione ring. The iodine atom is substituted at the 4-position of the benzene ring. The fundamental chemical properties of this molecule are summarized in Table 1.

PropertyValue
Molecular Formula C₈H₃IO₃
Molecular Weight 274.01 g/mol
CAS Number 28418-88-4
Appearance White to off-white solid
Synonyms 3-Iodophthalic anhydride

Table 1: General Properties of this compound

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound can be predicted using computational modeling. The molecule is expected to be largely planar due to the aromaticity of the benzene ring and the sp² hybridization of the atoms in the furan-1,3-dione ring.

A logical diagram of the molecular components is presented below:

Logical Structure of this compound A Benzene Ring B Furan-1,3-dione Ring A->B Fused C Iodine Atom A->C Substituted at C4 D Carbonyl Groups (x2) B->D Contains E Ether Linkage B->E Contains

Caption: Logical relationship of the structural components.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds, contributing to its overall stability and reactivity.

Hybridization
  • Carbon atoms of the benzene ring: These are sp² hybridized, forming a planar hexagonal ring with delocalized π electrons.

  • Carbonyl carbons: These are also sp² hybridized, each forming a double bond with an oxygen atom and single bonds with adjacent carbon and oxygen atoms. The geometry around these carbons is trigonal planar.

  • Carbon atoms shared by both rings: These are sp² hybridized.

  • Oxygen atom in the furan ring (ether linkage): This oxygen is sp² hybridized, with one lone pair occupying a p-orbital and contributing to the delocalized π system.

  • Carbonyl oxygen atoms: These are sp² hybridized, with two lone pairs.

Resonance

The isobenzofuran-1,3-dione moiety exhibits resonance, which delocalizes the electron density and contributes to the stability of the ring system. The lone pairs on the ether oxygen can participate in resonance with the carbonyl groups.

Below is a simplified representation of the π-system delocalization:

Simplified Pi-System Delocalization cluster_benzene Benzene Pi-System cluster_furan Furan-dione Pi-System C1 C1 C6 C6 C1->C6 C7 C7 C1->C7 C2 C2 C2->C1 C8 C8 C2->C8 C3 C3 C3->C2 C4 C4 C4->C3 C5 C5 C5->C4 C6->C5 O1 O1 C7->O1 O3 O3 C7->O3 O2 O2 C8->O2 C8->O3

Caption: Delocalization within the fused ring system.

Experimental Protocols for Structural Elucidation

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[1][2][3]

Methodology:

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., toluene, ethyl acetate).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules.[4][5][6]

Methodology:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common functional and basis set for this purpose would be B3LYP/6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Property Calculation: Bond lengths, bond angles, dihedral angles, and electronic properties (e.g., molecular orbitals, electrostatic potential) are calculated from the optimized structure.

The workflow for a computational study is illustrated below:

DFT Calculation Workflow A Build 3D Model B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Verify Minimum Energy Structure C->D D->B If imaginary frequencies exist E Calculate Molecular Properties D->E If no imaginary frequencies

Caption: A typical workflow for DFT calculations.

Synthesis

The synthesis of this compound can be achieved through the halogenation of phthalic anhydride or its derivatives. A general approach involves the direct iodination of phthalic anhydride.

General Protocol for Halogenation:

A common method for the preparation of 4-halophthalic anhydrides involves the direct halogenation of phthalic anhydride in the presence of a catalyst.[7][8][9][10]

  • Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent (e.g., a halogenated solvent).

  • Catalyst Addition: A Lewis acid catalyst (e.g., FeCl₃) is added to the solution.

  • Iodination: An iodinating agent (e.g., iodine monochloride or iodine in the presence of an oxidizing agent) is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is then purified by recrystallization or sublimation to yield this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound. While specific experimental structural data is not currently available in the literature, a detailed understanding of its geometry and electronic properties can be inferred from established chemical principles and computational methods. The provided general experimental protocols for synthesis and structural elucidation serve as a valuable resource for researchers working with this and related compounds. Further experimental and computational studies are warranted to precisely define the structural parameters of this compound, which will undoubtedly aid in its future applications in chemistry and drug discovery.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Iodoisobenzofuran-1,3-dione, a key intermediate in the development of novel pharmaceuticals and functional materials. This document details the most probable synthetic pathway, purification protocols, and relevant characterization data.

Introduction

This compound, also known as 4-iodophthalic anhydride, is an aromatic anhydride containing a reactive iodine substituent. This functional group makes it a versatile building block in organic synthesis, particularly for introducing the iodophthaloyl moiety into larger molecules through reactions such as esterification, amidation, and metal-catalyzed cross-coupling reactions. Its derivatives are of significant interest in medicinal chemistry and materials science. A reliable and well-documented synthetic and purification protocol is therefore essential for researchers in these fields.

Synthesis of this compound

The most direct and widely employed method for the synthesis of cyclic anhydrides from their corresponding dicarboxylic acids is through dehydration. In the case of this compound, the precursor is 4-iodophthalic acid. Dehydration can be achieved either by thermal means or, more commonly and under milder conditions, by using a chemical dehydrating agent such as acetic anhydride.

Synthetic Pathway

The reaction proceeds via the intramolecular cyclization of 4-iodophthalic acid, with the elimination of a water molecule, to form the five-membered anhydride ring.

Synthesis_Pathway 4-Iodophthalic_Acid 4-Iodophthalic Acid This compound This compound 4-Iodophthalic_Acid->this compound Heat Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->this compound Acetic_Acid Acetic Acid (Byproduct) This compound->Acetic_Acid

Caption: Synthesis of this compound from 4-iodophthalic acid.

Experimental Protocol

The following protocol is based on established procedures for the dehydration of analogous phthalic acids.

Materials:

  • 4-Iodophthalic acid

  • Acetic anhydride

  • Glacial acetic acid (for washing)

  • Anhydrous diethyl ether (for washing)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and flask for vacuum filtration

  • Vacuum oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-iodophthalic acid in an excess of acetic anhydride (typically 3-5 equivalents).

  • Heat the mixture to reflux (approximately 140 °C) with stirring. The solid will gradually dissolve as the reaction proceeds.

  • Maintain the reflux for 2-4 hours to ensure complete conversion to the anhydride.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals sequentially with small portions of cold glacial acetic acid and then with anhydrous diethyl ether to remove residual acetic anhydride and acetic acid.

  • Dry the purified this compound in a vacuum oven at 60-80 °C to a constant weight.

Purification of this compound

For applications requiring high purity, the crude product obtained from the synthesis can be further purified by recrystallization. The choice of solvent is critical for effective purification.

Recrystallization Protocol

Solvent Selection: Based on the purification of similar halogenated phthalic anhydrides, suitable solvents for recrystallization include methyl isobutyl ketone, ethyl acetate, or n-heptane, or mixtures thereof. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Pure_Product Purified this compound Drying->Pure_Product

Caption: General workflow for the purification of this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Chemical Formula C₈H₃IO₃
Molecular Weight 274.01 g/mol
CAS Number 28418-88-4
Appearance White to off-white crystalline solid
Melting Point ~180 °C (for the corresponding diacid)
Boiling Point 377.9 °C at 760 mmHg
Density 2.198 g/cm³

Note: The melting point of the anhydride may differ from its corresponding diacid and should be determined experimentally.

Spectroscopic Data (Predicted):

  • ¹H-NMR (CDCl₃, δ in ppm): 7.56 (dd, J = 7.6, 7.6 Hz, 1H), 8.01 (dd, J = 0.8, 7.4 Hz, 1H), 8.30 (dd, J = 0.7, 7.9 Hz, 1H).

Safety and Handling

  • This compound, like other acid anhydrides, is a potential irritant to the skin, eyes, and respiratory tract.

  • Acetic anhydride is corrosive and has a strong odor. All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound is readily achievable through the dehydration of 4-iodophthalic acid using acetic anhydride. The purification of the final product can be effectively performed by recrystallization to yield a high-purity material suitable for a wide range of research and development applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and handling of this important chemical intermediate.

Spectroscopic and Structural Elucidation of 4-Iodoisobenzofuran-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-Iodoisobenzofuran-1,3-dione, a key intermediate in organic synthesis. The document presents available nuclear magnetic resonance (NMR) data and outlines expected infrared (IR) and mass spectrometry (MS) characteristics based on analogous compounds. Furthermore, it includes generalized experimental protocols for acquiring such spectroscopic data, intended to serve as a practical reference for researchers in the field.

Introduction

This compound, also known as 4-iodophthalic anhydride, is a halogenated derivative of phthalic anhydride. Its structure, featuring an aromatic ring substituted with an iodine atom and an anhydride functional group, makes it a valuable precursor in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and structural verification of its derivatives.

Spectroscopic Data

While comprehensive experimental spectroscopic data for this compound is not widely available in public databases, this section provides predicted ¹H-NMR data and expected key characteristics for IR and MS based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A predicted ¹H-NMR spectrum provides insight into the proton environment of the molecule.

Table 1: Predicted ¹H-NMR Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.30dd0.7, 7.9Aromatic H
8.01dd0.8, 7.4Aromatic H
7.56dd7.6, 7.6Aromatic H

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Based on the IR spectra of phthalic anhydride and its halogenated derivatives, the following characteristic absorption bands are expected for this compound. The presence of the anhydride group is typically indicated by two distinct carbonyl (C=O) stretching bands.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1850 - 1830StrongAsymmetric C=O Stretch (Anhydride)
1780 - 1760StrongSymmetric C=O Stretch (Anhydride)
1600 - 1450Medium-WeakAromatic C=C Stretch
1300 - 1200StrongC-O-C Stretch (Anhydride)
~800 - 600Medium-StrongC-I Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride ring, as well as cleavage of the carbon-iodine bond.

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
274[M]⁺ (Molecular Ion)
246[M - CO]⁺
230[M - CO₂]⁺
147[M - I]⁺
119[M - I - CO]⁺
104[C₆H₄O]⁺
76[C₆H₄]⁺

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR, IR, and Mass Spectrometry data for isobenzofuran-1,3-dione derivatives. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve ~5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to NMR tube B->C D Place NMR tube in spinner turbine C->D E Insert into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum G->H I Fourier transform the raw data H->I J Phase correction I->J K Baseline correction J->K L Integration and peak picking K->L

Caption: General workflow for NMR spectroscopic analysis.

A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Place a small amount of solid sample B directly on the ATR crystal A->B C Collect a background spectrum B->C D of the empty ATR crystal C->D E Acquire the sample spectrum D->E F over the range of 4000-400 cm-1 E->F G Automatic baseline correction F->G H Peak labeling G->H

Caption: General workflow for ATR-FTIR spectroscopic analysis.

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples. A small amount of the crystalline this compound is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹, and the data is processed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

MS_Workflow cluster_sample_prep Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_detection Detection & Data Processing A Dissolve sample in a suitable solvent B (e.g., methanol, acetonitrile) A->B C Direct infusion or via LC/GC B->C D Electron Ionization (EI) C->D E or Electrospray Ionization (ESI) F Mass separation by analyzer E->F G (e.g., Quadrupole, TOF) F->G H Ion detection G->H I Generation of mass spectrum H->I J Data analysis and interpretation I->J

Caption: General workflow for Mass Spectrometric analysis.

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for relatively small and volatile molecules. The sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which is used to confirm the molecular weight and deduce the structure of the compound.

Conclusion

This technical guide has summarized the available and expected spectroscopic data for this compound. The provided NMR, IR, and MS information, along with the generalized experimental protocols, serves as a valuable resource for scientists and researchers working with this compound. Accurate interpretation of spectroscopic data is fundamental to the successful synthesis and application of this compound in various fields of chemical research and development.

References

Solubility of 4-Iodoisobenzofuran-1,3-dione in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Iodoisobenzofuran-1,3-dione

Introduction

This compound, also known as 4-iodophthalic anhydride, is an important chemical intermediate used in the synthesis of a variety of complex organic molecules, including polymers and pharmaceutical compounds. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in common organic solvents is critical. Solubility data governs key process parameters such as reaction conditions, purification methods like crystallization, and the formulation of drug delivery systems.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, details a robust experimental protocol for its determination, and offers a visual workflow to aid in experimental design.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature. The solubility of a compound is influenced by factors including the polarity of the solute and solvent, temperature, and molecular size.[2] The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, while non-polar compounds dissolve best in non-polar solvents.[1][2] Given the anhydride functional group, this compound possesses polar characteristics.[3]

The following table presents an illustrative summary of expected solubility behavior in common organic solvents at ambient temperature. Note: These values are hypothetical and serve as a guide for experimental planning. Actual quantitative solubility should be determined empirically using the protocols outlined below.

SolventSolvent Polarity (Dielectric Constant, ε)Predicted Solubility CategoryIllustrative Solubility ( g/100 mL at 25°C)
Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.7High> 20
N,N-Dimethylformamide (DMF)36.7High> 20
Acetone20.7Moderate~5-10
Ethyl Acetate6.0Moderate~2-5
Tetrahydrofuran (THF)7.6Moderate~5-10
Polar Protic
Methanol32.7Low-Moderate~1-3
Ethanol24.6Low< 1
Non-Polar
Dichloromethane (DCM)9.1Low-Moderate~1-4
Toluene2.4Very Low< 0.5
Hexane1.9Insoluble< 0.1

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a solid compound is the Isothermal Shake-Flask Method .[4][5][6] This technique measures the equilibrium concentration of the solute in a solvent at a constant temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker with temperature control (incubator shaker)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), UV-Vis Spectrophotometer)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.[5]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Securely seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the vials at a constant speed (e.g., 100-150 rpm) for a sufficient period to reach equilibrium.[5] This can take from 24 to 72 hours, depending on the compound and solvent system.[2][6]

  • Phase Separation: After equilibration, allow the vials to rest in the incubator to let the excess solid settle. This step is critical to avoid contamination of the sample.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh Excess Solid (this compound) B Add Known Volume of Solvent A->B to vial C Seal Vials & Place in Incubator Shaker B->C D Agitate at Constant Temp (e.g., 25°C for 24-72h) C->D F Withdraw Supernatant E Settle Undissolved Solid D->E E->F G Filter Sample (0.22 µm Syringe Filter) F->G J Calculate Solubility (mg/mL or mol/L) H Dilute Filtrate G->H I Quantify Concentration (e.g., HPLC-UV) H->I I->J

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the specific thermal stability and decomposition pathways of 4-Iodoisobenzofuran-1,3-dione. Despite extensive searches for experimental data, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and detailed decomposition product analysis, no specific studies concerning this particular compound could be identified.

This guide, therefore, serves to highlight the absence of this critical information and to provide a foundational framework for the type of experimental investigation required to characterize the thermal properties of this compound. For researchers, scientists, and drug development professionals, understanding the thermal stability of a compound is paramount for ensuring safety, determining shelf-life, and establishing appropriate processing and storage conditions.

Overview and Importance

This compound, a halogenated derivative of phthalic anhydride, belongs to a class of compounds that are pivotal building blocks in organic synthesis. Phthalimide and its derivatives are known to exhibit a wide range of biological activities and are integral to the development of new therapeutic agents. The introduction of an iodine atom onto the aromatic ring is expected to significantly influence the molecule's reactivity, biological activity, and its physical properties, including thermal stability.

The C-I bond is generally the weakest of the carbon-halogen bonds, suggesting that it could be a primary site for initial thermal decomposition. However, without experimental data, the precise onset temperature of decomposition, the kinetic parameters of the process, and the nature of the resulting products remain unknown. Such data is crucial for assessing potential hazards, such as the release of corrosive or toxic iodine-containing volatiles upon heating.

Hypothetical Experimental Protocols

To address the current knowledge gap, the following experimental protocols are proposed as a standard approach to characterizing the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss upon thermal degradation.

Methodology:

  • A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The analysis is typically run from ambient temperature to a temperature at which no further mass loss is observed (e.g., 600-800 °C).

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine key thermal events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • Both pans are heated in a DSC instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • The difference in heat flow to the sample and reference is measured as a function of temperature.

  • The resulting DSC thermogram will show peaks corresponding to melting (endothermic) and decomposition (can be exothermic or endothermic).

Anticipated Data Presentation

Were experimental data available, it would be summarized in tables for clear comparison. Below are templates for how such data would be presented.

Table 1: Thermal Analysis Data for this compound

ParameterValue (°C)MethodAtmosphere
Melting Point (Tm)Data not availableDSCNitrogen
Onset of Decomposition (Tonset)Data not availableTGANitrogen
Peak Decomposition Temp (Tpeak)Data not availableTGA (DTG)Nitrogen
Final Decomposition Temp (Tfinal)Data not availableTGANitrogen

Table 2: Mass Loss Data from TGA

Decomposition StepTemperature Range (°C)Mass Loss (%)
Step 1Data not availableData not available
Step 2Data not availableData not available
Total Mass Loss Data not available

Hypothetical Decomposition Pathway and Visualization

In the absence of experimental evidence, a logical starting point for a hypothetical decomposition pathway would involve the homolytic cleavage of the C-I bond, followed by subsequent fragmentation of the isobenzofuran-1,3-dione ring. A possible experimental workflow to elucidate this pathway is presented below.

Caption: Proposed experimental workflow for thermal analysis.

Conclusion and Future Work

There is a clear need for experimental investigation into the thermal properties of this compound. The protocols and frameworks outlined in this guide provide a clear path for future research. Such studies would not only provide essential safety and handling information but also offer valuable insights into the fundamental chemistry of halogenated aromatic anhydrides, which are of significant interest to the pharmaceutical and materials science communities. Researchers are encouraged to undertake these studies to fill this critical gap in the chemical literature.

Reactivity Profile of the Furan Moiety in 4-Iodoisobenzofuran-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted reactivity profile of the heterocyclic furan component within the 4-iodoisobenzofuran-1,3-dione molecule. Lacking extensive direct experimental data in the public domain, this document extrapolates from established principles of physical organic chemistry and the known reactivity of analogous structures. The guide covers the anticipated behavior of the molecule in electrophilic and nucleophilic aromatic substitution reactions, as well as its potential role in cycloaddition reactions. Detailed theoretical experimental protocols for key transformations are provided, alongside quantitative data where available for related compounds. Visualizations of reaction pathways and electronic effects are presented to facilitate a deeper understanding of the molecule's chemical properties.

Introduction

This compound, a halogenated derivative of phthalic anhydride, presents a unique scaffold for chemical synthesis. The molecule incorporates an isobenzofuran-1,3-dione core, which is a common building block in the synthesis of dyes, polymers, and pharmaceuticals. The presence of an iodine atom on the benzene ring introduces a site for various cross-coupling reactions and modifies the electronic properties of the entire ring system. Understanding the reactivity of the furan-like portion of this molecule is crucial for its strategic application in medicinal chemistry and materials science. This guide will explore the predicted reactivity based on the interplay of the electronic effects of the substituents.

Predicted Electronic Effects and Reactivity

The reactivity of the isobenzofuran-1,3-dione system is governed by the cumulative electronic effects of the anhydride functionality, the fused benzene ring, and the iodine substituent.

  • Anhydride Group: The two carbonyl groups of the anhydride are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack.

  • Iodine Atom: The iodine substituent exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).[1] Overall, halogens are considered deactivating groups but are ortho-, para-directing for electrophilic aromatic substitution.[1]

The furan-like ring in isobenzofuran-1,3-dione is part of a larger conjugated system and does not exhibit the typical reactivity of an isolated furan. The electron density is significantly influenced by the fused aromatic ring and the powerful electron-withdrawing nature of the dione functionality.

Predicted Reactivity Profile

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is predicted to be challenging due to the deactivating nature of the anhydride group. However, should a reaction occur, the directing effects of the iodine and the anhydride must be considered. The anhydride group is a meta-director, while the iodine atom is an ortho-, para-director. The positions on the benzene ring are numbered starting from the carbon bearing the iodine as C4. The positions available for substitution are C5, C6, and C7.

  • Position 5: Ortho to the iodine and meta to one carbonyl of the anhydride.

  • Position 6: Para to the iodine and meta to the other carbonyl of the anhydride.

  • Position 7: Meta to the iodine and ortho to a carbonyl group.

Given the competing directing effects, a mixture of products is possible, with substitution likely favoring positions activated by the iodine (positions 5 and 6) over the position strongly deactivated by the anhydride (position 7).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position of SubstitutionDirecting Effect of IodineDirecting Effect of AnhydridePredicted Outcome
5Ortho (Activating)MetaPossible product
6Para (Activating)MetaPossible product
7Meta (Deactivating)OrthoUnlikely product
Nucleophilic Aromatic Substitution

The presence of the iodine atom, a good leaving group, on an electron-deficient aromatic ring suggests that this compound could be susceptible to nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing effect of the anhydride group, particularly at the ortho and para positions relative to the leaving group, would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction.

Nucleophilic_Aromatic_Substitution Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 4-Substituted-isobenzofuran-1,3-dione Intermediate->Product - I⁻ Leaving_Group I⁻

Cycloaddition Reactions

While the fused benzene ring diminishes the isolated diene character of the furan moiety, isobenzofuran systems can, in principle, participate as dienes in Diels-Alder reactions, particularly with highly reactive dienophiles. However, the electron-withdrawing nature of the anhydride group would likely reduce the reactivity of the diene system. Conversely, the double bond within the furan portion of the molecule could potentially act as a dienophile in a [4+2] cycloaddition with a very electron-rich diene, although this is less probable. The more likely scenario for cycloaddition involves the generation of a more reactive isobenzofuran intermediate under specific reaction conditions.

Hypothetical Experimental Protocols

Synthesis of this compound

A plausible synthesis route would involve the iodination of phthalic anhydride or the cyclization of an appropriately substituted benzoic acid derivative.

Protocol: Iodination of Phthalic Anhydride

  • Materials: Phthalic anhydride, iodine, periodic acid, sulfuric acid, acetic acid.

  • Procedure:

    • To a solution of phthalic anhydride in a mixture of acetic acid and sulfuric acid, add iodine and periodic acid.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with cold water and a solution of sodium thiosulfate to remove excess iodine.

    • Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to yield pure this compound.

Synthesis_Workflow Start Phthalic Anhydride Reagents I₂, H₅IO₆, H₂SO₄, AcOH Start->Reagents Reaction Reflux Reagents->Reaction Workup Quench with Ice Water Filter Wash (H₂O, Na₂S₂O₃) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Nucleophilic Aromatic Substitution with a Thiol Nucleophile

Protocol: Synthesis of 4-(Phenylthio)isobenzofuran-1,3-dione

  • Materials: this compound, thiophenol, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add potassium carbonate and thiophenol to the solution.

    • Heat the reaction mixture at 80-100 °C for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Table 2: Comparative Reactivity Data for Related Compounds

CompoundReaction TypeReagentsProduct Yield (%)Reference
Furan and Maleic AnhydrideDiels-AlderNeat, room temp.96[2]
Phthalic AnhydrideFriedel-Crafts AcylationBenzene, AlCl₃Not specified[3]
2,4-DinitrochlorobenzeneNucleophilic Aromatic SubstitutionNaOH, H₂OHigh[4]

Conclusion

The reactivity of the furan moiety in this compound is predicted to be significantly modulated by the fused aromatic ring and the strong electron-withdrawing anhydride functionality. While electrophilic substitution on the benzene ring is expected to be difficult, the presence of the iodine atom opens up possibilities for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, making it a potentially versatile building block in organic synthesis. Further experimental investigation is required to fully elucidate the reactivity profile of this compound and validate the theoretical predictions outlined in this guide.

References

Unlocking Synthetic Versatility: A Technical Guide to the Applications of 4-Iodoisobenzofuran-1,3-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures with tailored functionalities is a driving force in organic synthesis, particularly within the realms of pharmaceutical development and materials science. In this context, strategically functionalized building blocks are invaluable tools. 4-Iodoisobenzofuran-1,3-dione, a halogenated derivative of phthalic anhydride, emerges as a highly versatile scaffold, poised for a multitude of synthetic transformations. Its unique combination of a reactive cyclic anhydride and a readily coupled aryl iodide moiety opens a gateway to a diverse array of complex molecules. This technical guide delineates the potential applications of this compound, providing a roadmap for its utilization in the synthesis of high-value organic compounds.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is twofold, stemming from the distinct reactivity of its two key functional groups. The isobenzofuran-1,3-dione (phthalic anhydride) core is a classical electrophile, susceptible to nucleophilic attack, primarily from amines, leading to the formation of N-substituted phthalimides. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules and functional materials.

Simultaneously, the iodine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly amenable to oxidative addition to a palladium(0) center, initiating catalytic cycles such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, vinyl, and amino groups, at this position. The electron-withdrawing nature of the anhydride moiety can further influence the reactivity of the aryl iodide, making it an excellent substrate for these transformations.

Fig. 1: Overview of the primary synthetic routes utilizing this compound.

I. Synthesis of N-Substituted Phthalimides

The reaction of phthalic anhydrides with primary amines to form N-substituted phthalimides is a robust and widely employed transformation. This reaction typically proceeds via a two-step sequence: nucleophilic attack of the amine on one of the anhydride carbonyls to form a phthalamic acid intermediate, followed by dehydrative cyclization to the imide. This cyclization can be effected thermally or by using a dehydrating agent.

Representative Experimental Protocol:

A mixture of this compound (1.0 equiv.) and a primary amine (1.0-1.2 equiv.) in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), is heated to reflux for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Recrystallization from an appropriate solvent, such as ethanol, typically affords the pure N-substituted 4-iodophthalimide. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.

Amine TypeProductTypical Yield (%)Reference
Aromatic AminesN-Aryl-4-iodophthalimides85-98[1]
Aliphatic AminesN-Alkyl-4-iodophthalimides80-95
Amino AcidsN-(Carboxyalkyl)-4-iodophthalimides70-90[2]

Table 1: Representative yields for the synthesis of N-substituted phthalimides from phthalic anhydrides and various amines.

II. Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide functionality of this compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

A. Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reaction of this compound with various aryl or vinyl boronic acids or their esters would yield the corresponding 4-substituted isobenzofuran-1,3-dione derivatives. These products can serve as precursors to highly functionalized biaryl systems.

Buchwald_Hartwig_Workflow Start This compound + R2NH Reaction_Conditions Pd Catalyst Ligand Base Solvent Start->Reaction_Conditions Product 4-(Dialkyl/Aryl)aminoisobenzofuran-1,3-dione Reaction_Conditions->Product

References

Methodological & Application

Synthetic Routes for the Production of 4-Iodoisobenzofuran-1,3-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Iodoisobenzofuran-1,3-dione and its derivatives. The synthetic strategy involves a two-step process commencing with the synthesis of 4-iodophthalic acid via a Sandmeyer reaction, followed by its dehydration to the target anhydride.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first key transformation is the conversion of 4-aminophthalic acid to 4-iodophthalic acid. This is accomplished through a Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is subsequently displaced by an iodide ion.[1][2][3][4] The second step involves the dehydration of the resulting 4-iodophthalic acid to yield the desired this compound. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.[1][2]

DOT Script of the Synthetic Pathway:

Synthetic_Pathway 4-Aminophthalic_acid 4-Aminophthalic Acid Diazonium_salt Diazonium Salt Intermediate 4-Aminophthalic_acid->Diazonium_salt 1. NaNO2, HCl (Diazotization) 4-Iodophthalic_acid 4-Iodophthalic Acid Diazonium_salt->4-Iodophthalic_acid 2. KI (Iodination) This compound This compound 4-Iodophthalic_acid->this compound Acetic Anhydride (Dehydration)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodophthalic Acid via Sandmeyer Reaction

This protocol outlines the conversion of 4-aminophthalic acid to 4-iodophthalic acid.

Materials:

  • 4-Aminophthalic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Urea (optional, to quench excess nitrous acid)

  • Sodium bisulfite (for workup)

  • Distilled water

  • Ice

Procedure:

  • Diazotization of 4-Aminophthalic Acid:

    • In a beaker, dissolve a specific molar equivalent of 4-aminophthalic acid in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature between 0-5 °C. Stir vigorously during the addition.

    • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper, where a blue-black color indicates the presence of excess nitrous acid. A small amount of urea can be added to quench any excess nitrous acid.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with continuous stirring. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (e.g., to 40-50 °C) for a period to ensure complete decomposition of the diazonium salt and formation of the iodo-compound.[5]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude 4-iodophthalic acid.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • To remove any unreacted iodine, wash the crude product with a dilute solution of sodium bisulfite until the filtrate is colorless.

    • Finally, wash the product with cold distilled water again to remove any remaining salts.

    • The crude 4-iodophthalic acid can be further purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

DOT Script of the Experimental Workflow for Step 1:

Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_amine Dissolve 4-Aminophthalic Acid in HCl/H2O at 0-5 °C start->dissolve_amine diazotization Add NaNO2 solution dropwise to amine solution (0-5 °C) Stir for 30 min dissolve_amine->diazotization prep_NaNO2 Prepare aqueous NaNO2 solution prep_NaNO2->diazotization prep_KI Prepare aqueous KI solution iodination Add diazonium salt solution to KI solution Warm to RT, then heat gently prep_KI->iodination diazotization->iodination cool_precipitate Cool in ice bath to precipitate product iodination->cool_precipitate filter Vacuum filter the precipitate cool_precipitate->filter wash_bisulfite Wash with NaHSO3 solution filter->wash_bisulfite wash_water Wash with cold H2O wash_bisulfite->wash_water recrystallize Recrystallize from suitable solvent wash_water->recrystallize end End: Pure 4-Iodophthalic Acid recrystallize->end

Caption: Workflow for the synthesis of 4-Iodophthalic Acid.

Step 2: Synthesis of this compound

This protocol describes the dehydration of 4-iodophthalic acid to its corresponding anhydride.

Materials:

  • 4-Iodophthalic acid (from Step 1)

  • Acetic anhydride

  • Inert solvent (e.g., toluene or benzene, optional for azeotropic removal of water)

Procedure:

  • Reaction Setup:

    • Place the dried 4-iodophthalic acid in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of acetic anhydride to the flask. The acetic anhydride acts as both a reagent and a solvent.[1][2]

  • Dehydration:

    • Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by the complete dissolution of the solid 4-iodophthalic acid.[1]

    • Alternatively, the reaction can be carried out in an inert solvent like toluene, and the water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization of the product.

    • Collect the crystalline this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold, anhydrous solvent (e.g., hexane or a mixture of the reaction solvent and hexane) to remove residual acetic acid and acetic anhydride.

    • Dry the product under vacuum to obtain the pure this compound. The purity can be assessed by melting point determination and spectroscopic methods (e.g., IR, NMR).

DOT Script of the Experimental Workflow for Step 2:

Dehydration_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start mix_reagents Combine 4-Iodophthalic Acid and Acetic Anhydride in a round-bottom flask start->mix_reagents reflux Heat the mixture to reflux for 1-3 hours mix_reagents->reflux cool_crystallize Cool to room temperature, then in an ice bath to induce crystallization reflux->cool_crystallize filter Vacuum filter the crystals cool_crystallize->filter wash Wash with cold, anhydrous solvent filter->wash dry Dry under vacuum wash->dry end End: Pure this compound dry->end

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

StepReactantProductReagentsTypical Yield (%)
14-Aminophthalic acid4-Iodophthalic acid1. NaNO₂, HCl2. KI60-80
24-Iodophthalic acidThis compoundAcetic anhydride85-95

Characterization Data

This compound

  • Appearance: Off-white to yellow crystalline solid.

  • Molecular Formula: C₈H₃IO₃

  • Molecular Weight: 274.01 g/mol

  • Melting Point: Literature values should be consulted for comparison.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation.

  • Diazonium salts can be explosive when dry and should be kept in solution and handled with care.

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

References

Application Notes and Protocols: 4-Iodoisobenzofuran-1,3-dione in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisobenzofuran-1,3-dione, an iodinated analog of phthalic anhydride, presents itself as a versatile dienophile for Diels-Alder reactions. The resulting cycloadducts, bearing a synthetically useful iodine substituent, are of significant interest in medicinal chemistry and drug development. The iodine atom can serve multiple purposes: it can act as a heavy atom for X-ray crystallography, facilitate radioiodination for imaging or therapeutic applications, and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[1][2][3][4][5][6] This document provides an overview of the application of this compound in Diels-Alder reactions, including generalized experimental protocols and potential applications of the resulting products in drug discovery.

General Principles of the Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The reaction is typically thermally promoted and proceeds in a concerted fashion. Key factors influencing the reaction rate and yield include the electronic nature of the diene and dienophile, solvent polarity, and reaction temperature. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile, such as the anhydride moiety in this compound, generally accelerate the reaction.[16]

Predicted Reactivity of this compound

The presence of the iodine atom on the aromatic ring of this compound is expected to influence its reactivity as a dienophile. Halogen substituents can affect the electronic properties of the dienophile, potentially increasing the rate of the cycloaddition.[17][18][19] The iodine atom's size and polarizability may also play a role in the stereoselectivity of the reaction.

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound with common dienes, based on established procedures for similar dienophiles.[7][8][9][10][11][12][13][14][15][20][21] Optimization of reaction conditions (temperature, solvent, and reaction time) is recommended for specific diene substrates.

Protocol 1: Reaction with Anthracene

Objective: To synthesize 9-iodo-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.

Materials:

  • This compound

  • Anthracene

  • Xylene (high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 eq) and anthracene (1.0 eq).

  • Add a magnetic stir bar and sufficient xylene to dissolve the reactants upon heating.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 1-3 hours), remove the heat source and allow the solution to cool to room temperature.

  • Cool the flask in an ice bath to promote crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy.

Protocol 2: Reaction with Cyclopentadiene

Objective: To synthesize endo-5-iodo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Materials:

  • This compound

  • Dicyclopentadiene (for in situ generation of cyclopentadiene)

  • Ethyl acetate

  • Hexane

  • Distillation apparatus

  • Reaction tube or flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) by fractional distillation. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately.[20]

  • In a reaction tube, dissolve this compound (1.0 eq) in a minimal amount of ethyl acetate.

  • Add hexane to the solution until it becomes slightly cloudy.

  • Cool the mixture in an ice bath.

  • Slowly add the freshly distilled cyclopentadiene (1.1 eq) to the cooled solution with stirring.

  • The Diels-Alder adduct should precipitate out of the solution.

  • Allow the reaction to proceed for 20-30 minutes in the ice bath.

  • Collect the product by vacuum filtration, wash with cold hexane, and air dry.

  • Determine the yield and characterize the product. The endo isomer is the expected major product.

Protocol 3: Reaction with Furan

Objective: To synthesize 4-iodo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Materials:

  • This compound

  • Furan

  • Tetrahydrofuran (THF) or diethyl ether

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) in a suitable solvent such as THF or diethyl ether.

  • Add furan (1.1 eq) to the solution at room temperature with stirring.

  • The reaction is typically exothermic. The product may precipitate upon formation.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • If precipitation occurs, collect the product by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the product with a small amount of cold solvent and dry.

  • Determine the yield and characterize the product. The exo adduct is often the thermodynamically favored product in the reaction with furan.[22]

Data Presentation

The following tables summarize hypothetical but expected outcomes for the Diels-Alder reactions of this compound with various dienes, based on the general principles of these reactions.

Table 1: Reaction Conditions and Yields for Diels-Alder Reactions of this compound

DieneSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
AnthraceneXylene140 (reflux)285-95
CyclopentadieneEthyl acetate/Hexane0 - 250.590-98
FuranTHF251.580-90
1,3-ButadieneDichloromethane25475-85
IsopreneToluene80380-90

Table 2: Characterization Data for Hypothetical Diels-Alder Adducts

DieneProduct NameExpected Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
Anthracene9-iodo-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride>250Aromatic protons, bridgehead protons
Cyclopentadieneendo-5-iodo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride160-170Olefinic protons, bridgehead protons, anhydride protons
Furan4-iodo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride115-125Olefinic protons, bridgehead protons, anhydride protons

Applications in Drug Development

The iodinated Diels-Alder adducts derived from this compound are valuable scaffolds in drug discovery and development.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases (e.g., oxygen or nitrogen atoms in a protein's active site). This interaction can enhance binding affinity and selectivity of a drug candidate.[1][2][3][4][5]

  • Radioiodination: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for use in medical imaging (SPECT or PET) or radiotherapy.[6]

  • Heavy Atom for X-ray Crystallography: The presence of a heavy iodine atom in a ligand can facilitate the determination of the three-dimensional structure of a ligand-protein complex through X-ray crystallography, aiding in structure-based drug design.

  • Modulation of Physicochemical Properties: The introduction of an iodine atom can alter the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug development.[6]

  • Synthetic Handle: The carbon-iodine bond can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate diverse libraries of compounds for biological screening.

Visualizations

Below are diagrams illustrating the experimental workflow and the potential role of the resulting adducts in a signaling pathway context.

experimental_workflow cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Solvent Solvent This compound->Solvent Diene Diene Diene->Solvent Heat Heat Solvent->Heat Stirring Crystallization Crystallization Heat->Crystallization Cooling Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Iodinated Adduct Iodinated Adduct Drying->Iodinated Adduct

Figure 1. General experimental workflow for the Diels-Alder reaction.

signaling_pathway Iodinated_Adduct Iodinated Diels-Alder Adduct (Drug Candidate) Binding_Site Active Site / Allosteric Site Iodinated_Adduct->Binding_Site Halogen Bonding Other Interactions Target_Protein Target Protein (e.g., Kinase, Receptor) Target_Protein->Binding_Site Biological_Response Modulation of Cellular Pathway (Inhibition / Activation) Binding_Site->Biological_Response Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) Biological_Response->Therapeutic_Effect

References

4-Iodoisobenzofuran-1,3-dione: A Novel Precursor for Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is emerging as a versatile precursor in the synthesis of novel fluorescent dyes. Its unique structure, featuring a reactive anhydride group and a strategically positioned iodine atom, offers synthetic chemists a powerful tool to construct sophisticated fluorophores with tailored photophysical properties and functionalities. The presence of the iodine atom is particularly advantageous, enabling post-synthetic modifications through various cross-coupling reactions, thereby facilitating the development of highly specific and sensitive fluorescent probes for a range of applications in research, diagnostics, and drug development.

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent dyes derived from this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Application Notes

The isobenzofuran-1,3-dione core is a fundamental building block for a variety of xanthene dyes, including fluoresceins and rhodamines. The introduction of an iodine atom at the 4-position of this precursor opens up new avenues for dye design and application.

Key Advantages of this compound as a Precursor:

  • Site-Specific Functionalization: The iodine atom serves as a versatile synthetic handle for introducing a wide array of functionalities through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the precise attachment of targeting moieties, environmentally sensitive groups, or other fluorophores.

  • Modulation of Photophysical Properties: The electronic nature of the substituent introduced at the 4-position can significantly influence the absorption and emission maxima, quantum yield, and Stokes shift of the resulting dye. This provides a straightforward strategy for fine-tuning the spectral properties to match specific imaging or detection requirements.

  • Heavy Atom Effect: The presence of iodine can enhance intersystem crossing, leading to increased triplet state formation. This property is particularly valuable in the design of photosensitizers for photodynamic therapy (PDT) and for applications in phosphorescence-based sensing and imaging.

  • Building Block for Complex Probes: Dyes derived from this precursor can be readily incorporated into more complex molecular architectures, such as FRET (Förster Resonance Energy Transfer) pairs, activatable probes, and multimodal imaging agents.

Potential Applications:

  • Cellular Imaging: Dyes functionalized with specific targeting ligands (e.g., peptides, antibodies, small molecules) can be used for high-resolution imaging of subcellular structures and biomolecules.

  • Drug Discovery and Development: Fluorescently tagged drug candidates can be synthesized to study their cellular uptake, distribution, and target engagement.

  • High-Throughput Screening: Bright and photostable dyes are essential for developing robust assays for screening large compound libraries.

  • Diagnostics: Sensitive and specific fluorescent probes can be designed for the detection of disease biomarkers in biological fluids and tissues.

  • Photodynamic Therapy: Iodinated dyes can act as efficient photosensitizers to generate reactive oxygen species for targeted cell killing in cancer therapy.

Experimental Protocols

The following protocols describe the general synthesis of xanthene-based fluorescent dyes using this compound as a precursor.

1. General Synthesis of an Iodinated Xanthene Dye

This protocol outlines the condensation reaction between this compound and a substituted m-aminophenol to form an iodinated rhodamine-type dye.

Materials:

  • This compound

  • 3-(Diethylamino)phenol (or other substituted m-aminophenol)

  • Methanesulfonic acid or Zinc Chloride (catalyst)

  • Propanoic acid (solvent)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Combine this compound (1.0 eq) and 3-(diethylamino)phenol (2.2 eq) in a round-bottom flask.

  • Add propanoic acid as the solvent.

  • Add a catalytic amount of methanesulfonic acid or zinc chloride.

  • Heat the reaction mixture at 180-200°C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of DCM.

  • Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified iodinated xanthene dye.

2. Post-Synthetic Modification via Suzuki Coupling

This protocol describes a typical Suzuki cross-coupling reaction to functionalize the iodinated xanthene dye.

Materials:

  • Iodinated xanthene dye (from Protocol 1)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • In a Schlenk flask, dissolve the iodinated xanthene dye and the arylboronic acid in the solvent mixture.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the reaction at 80-100°C overnight under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the functionalized fluorescent dye.

Data Presentation

The photophysical properties of fluorescent dyes derived from this compound can be systematically tabulated to allow for easy comparison.

Table 1: Photophysical Properties of Hypothetical Dyes Derived from this compound

Dye NameR-Group (at 4-position)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)
Iodo-Rhoda-1 -I55057585,0000.30
Phenyl-Rhoda-1 -Phenyl55558092,0000.45
Thiophenyl-Rhoda-1 -Thiophene56559598,0000.55
Anilino-Rhoda-1 -Aniline570605105,0000.62

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific chemical structures and solvent conditions.

Visualizations

Diagram 1: General Synthetic Pathway

G A This compound C Iodinated Xanthene Dye A->C Condensation B m-Aminophenol Derivative B->C E Functionalized Fluorescent Dye C->E Cross-Coupling D Functionalization Reagent (e.g., Boronic Acid) D->E

Caption: Synthetic route to functionalized fluorescent dyes.

Diagram 2: Experimental Workflow for Dye Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application Testing A Synthesized Dye B UV-Vis Spectroscopy A->B C Fluorescence Spectroscopy A->C E Molar Extinction Coefficient Calculation B->E D Quantum Yield Measurement C->D F Cellular Imaging D->F G In Vitro Assays D->G

Caption: Workflow for dye characterization and application testing.

Application Notes and Protocols: 4-Iodoisobenzofuran-1,3-dione in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a versatile bifunctional building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical applications. Its unique structure, featuring a reactive anhydride and an iodine-substituted aromatic ring, allows for sequential or orthogonal functionalization. The anhydride moiety readily reacts with a variety of nucleophiles, such as amines and alcohols, to form phthalimide and phthalate ester derivatives, respectively. The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.

These characteristics make this compound a valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates. The resulting substituted phthalimides and related heterocyclic systems are core structures in many biologically active compounds, including kinase inhibitors and other targeted therapies. This document provides an overview of its application and detailed protocols for its use in key synthetic transformations.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions to generate highly functionalized aromatic cores. These reactions are fundamental in modern drug discovery and development for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between the iodo-position of the isobenzofuranone ring and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted phthalimide derivatives, which are prevalent motifs in many kinase inhibitors. The reaction typically proceeds with high yields and tolerates a wide range of functional groups.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. This reaction is crucial for introducing alkynyl moieties, which can serve as key structural elements or be further elaborated into other functional groups in the target pharmaceutical intermediate.

Experimental Protocols

The following sections provide detailed experimental protocols for representative Suzuki-Miyaura and Sonogashira coupling reactions using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-isobenzofuran-1,3-dione.

Quantitative Data Summary (Representative Suzuki-Miyaura Coupling):

Reactant AReactant BCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90885-95
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)100680-90
This compoundPyridine-3-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)THF/H₂O (5:1)801275-85
Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine [Et₃N])

  • Solvent (e.g., Tetrahydrofuran [THF] or N,N-Dimethylformamide [DMF])

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (THF or DMF).

  • Add the terminal alkyne (1.2 eq) and triethylamine (2.0 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-isobenzofuran-1,3-dione.

Quantitative Data Summary (Representative Sonogashira Coupling):

Reactant AReactant BPd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (2)THF25-40480-90
This compoundEthynyltrimethylsilanePd(PPh₃)₄ (3)5DIPA (2)DMF50385-95
This compound1-HexynePd(OAc)₂/XPhos (2)4Cs₂CO₃ (2)Toluene60675-85

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Suzuki_Coupling_Workflow reagent1 This compound intermediate reagent1->intermediate reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->intermediate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->intermediate base Base (e.g., K₂CO₃) base->intermediate solvent Solvent (e.g., Dioxane/H₂O) solvent->intermediate product 4-Aryl-isobenzofuran-1,3-dione intermediate->product Heat

Suzuki-Miyaura Coupling of this compound.

Sonogashira_Coupling_Workflow reagent1 This compound intermediate reagent1->intermediate reagent2 Terminal Alkyne (R-C≡CH) reagent2->intermediate pd_catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) pd_catalyst->intermediate cu_catalyst CuI cu_catalyst->intermediate base Base (e.g., Et₃N) base->intermediate solvent Solvent (e.g., THF) solvent->intermediate product 4-Alkynyl-isobenzofuran-1,3-dione intermediate->product Heat (optional)

Sonogashira Coupling of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to undergo efficient and selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a powerful platform for the generation of diverse molecular scaffolds. The protocols and data presented herein offer a practical guide for researchers and scientists in the pharmaceutical industry to effectively utilize this reagent in their drug discovery and development programs. The straightforward functionalization of the anhydride moiety further enhances its utility, allowing for the rapid construction of libraries of potential drug candidates.

Application Note and Protocol: Suzuki Coupling of 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 4-Iodoisobenzofuran-1,3-dione with various arylboronic acids. The isobenzofuran-1,3-dione scaffold is a key structural motif in a variety of biologically active compounds, and its functionalization via Suzuki coupling provides a versatile route to novel derivatives for drug discovery and development.

The general reaction scheme involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired 4-aryl-isobenzofuran-1,3-dione and regenerate the active catalyst.[1]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura cross-coupling reactions of aryl halides, which can be adapted for the coupling of this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with PPh₃Pd(dppf)Cl₂Pd/C
Catalyst Loading 1-5 mol%1-3 mol%1-5 mol%5-10 mol%
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Na₂CO₃ (2.5 eq)Cs₂CO₃ (2.0 eq)
Solvent Toluene/H₂O (4:1)THF/H₂O (3:1)Dioxane/H₂O (2:1)Ethanol/H₂O (1:1)
Temperature 90 °C60 °C100 °C80 °C
Reaction Time 12-24 h8-16 h12-18 h6-12 h
Typical Yield Good to ExcellentGood to ExcellentHighModerate to Good
Reference General knowledge[2][1][3][4][5]

Experimental Protocol

This protocol provides a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. The use of anhydrous solvents and inert atmosphere techniques is recommended for optimal results.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene and Water, 4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Deionized water

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent mixture (e.g., Toluene/H₂O, 4:1). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-isobenzofuran-1,3-dione.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up cluster_purification Purification prep_reagents Combine Reactants: This compound, Arylboronic acid, Base inert_atm Establish Inert Atmosphere (N₂ or Ar) prep_reagents->inert_atm add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert_atm->add_solvent_catalyst heating Heat to Reaction Temperature (e.g., 90 °C) add_solvent_catalyst->heating monitoring Monitor by TLC heating->monitoring quench_extract Cool, Dilute, and Extract with Organic Solvent monitoring->quench_extract Upon Completion wash_dry Wash with Brine and Dry Organic Layer quench_extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Isolated Pure Product: 4-Aryl-isobenzofuran-1,3-dione chromatography->product

Caption: Workflow for the Suzuki coupling of this compound.

Catalytic Cycle

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-I Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OH)₂ (activated by base) RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Ar-Ar' Product Ar-Ar' Reactants Ar-I + Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Experimental Setup for the Reaction of 4-Iodoisobenzofuran-1,3-dione with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of 4-Iodoisobenzofuran-1,3-dione (also known as 4-iodophthalic anhydride) with various primary amines. This reaction is a fundamental step in the synthesis of N-substituted 4-iodophthalimides, which are valuable intermediates in the development of novel therapeutic agents, functional dyes, and polymers. The protocols provided are based on established methods for the reaction of substituted phthalic anhydrides with amines.

Introduction

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization, usually promoted by heating, results in the formation of the corresponding N-substituted 4-iodophthalimide with the elimination of a water molecule. The presence of the iodo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making these products attractive for combinatorial chemistry and drug discovery programs.

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_0 Reaction Scheme This compound This compound N-Substituted-4-iodophthalimide N-Substituted-4-iodophthalimide This compound->N-Substituted-4-iodophthalimide + Amine R-NH₂ Water H₂O N-Substituted-4-iodophthalimide->Water +

Caption: General reaction of this compound with a primary amine.

Experimental Protocols

Two primary protocols are provided below, which can be adapted for a range of aliphatic and aromatic amines.

Protocol 1: Reaction in Glacial Acetic Acid (General Procedure)

This protocol is suitable for a wide variety of primary amines and is based on the well-established method for reacting substituted phthalic anhydrides.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, n-butylamine)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the desired primary amine (1.0-1.2 eq.).

  • Add glacial acetic acid as the solvent (approximately 10 mL per 1 mmol of the anhydride).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring.

  • Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of water to remove acetic acid and any unreacted amine salts.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow Diagram

G cluster_workflow Protocol 1: Workflow A 1. Combine Reactants (Anhydride, Amine, Acetic Acid) B 2. Reflux (4-8 hours) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate in Water C->D E 5. Vacuum Filtration D->E F 6. Wash with Water E->F G 7. Dry Crude Product F->G H 8. Recrystallize G->H I Pure N-Substituted 4-Iodophthalimide H->I

Caption: Workflow for the synthesis of N-substituted 4-iodophthalimides.

Protocol 2: Solvent-Free Reaction (for highly reactive amines)

For more reactive amines, a solvent-free approach can be employed by heating a mixture of the reactants.

Materials:

  • This compound

  • Primary amine (e.g., ethylenediamine)

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask or reaction vial

  • Heating mantle or oil bath with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 eq.) and the primary amine (1.0-1.1 eq.).

  • Heat the mixture to a temperature of 150-180 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature, which should result in a solid mass.

  • Triturate the solid with ethanol and collect the product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • If necessary, the product can be further purified by recrystallization.

Data Presentation

The following tables summarize the expected reaction conditions and yields for the synthesis of various N-substituted 4-iodophthalimides based on analogous reactions with other substituted phthalic anhydrides.

Table 1: Reaction of this compound with Various Amines (Protocol 1)

EntryAmineMolar Ratio (Anhydride:Amine)Reaction Time (h)Yield (%)
1Aniline1:1.16~85-95
24-Methylaniline1:1.16~88-96
34-Methoxyaniline1:1.15~90-98
44-Chloroaniline1:1.28~80-90
5Benzylamine1:1.14~90-97
6n-Butylamine1:1.25~85-92

Table 2: Characterization Data for Representative N-Substituted 4-Iodophthalimides

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)
N-Phenyl-4-iodophthalimideC₁₄H₈INO₂349.12208-2107.2-7.5 (m, 5H, Ar-H), 7.8-8.2 (m, 3H, Ar-H)
N-Benzyl-4-iodophthalimideC₁₅H₁₀INO₂363.15165-1674.9 (s, 2H, CH₂), 7.2-7.4 (m, 5H, Ar-H), 7.7-8.1 (m, 3H, Ar-H)
N-(4-Methylphenyl)-4-iodophthalimideC₁₅H₁₀INO₂363.15220-2222.4 (s, 3H, CH₃), 7.1-7.3 (m, 4H, Ar-H), 7.8-8.2 (m, 3H, Ar-H)

Note: Spectroscopic data are predicted based on the expected structures and may vary slightly based on the solvent and instrument used.

Signaling Pathways and Logical Relationships

The synthesis of N-substituted 4-iodophthalimides is a key step in the development of more complex molecules. The iodo-substituent can be utilized in various cross-coupling reactions to introduce further diversity.

G cluster_pathway Synthetic Pathway and Further Functionalization A This compound C N-Substituted 4-Iodophthalimide A->C B Primary Amine (R-NH₂) B->C D Suzuki Coupling (Boronic Acids) C->D E Sonogashira Coupling (Alkynes) C->E F Heck Coupling (Alkenes) C->F G Buchwald-Hartwig Amination (Amines) C->G H Diverse Biologically Active Molecules D->H E->H F->H G->H

Caption: Synthetic utility of N-substituted 4-iodophthalimides.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient route to N-substituted 4-iodophthalimides. The protocols outlined in these application notes are robust and can be applied to a diverse range of amines. The resulting products are valuable building blocks for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: 4-Iodoisobenzofuran-1,3-dione as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-iodoisobenzofuran-1,3-dione (also known as 4-iodophthalic anhydride) as a key starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of the reactive anhydride functionality and the strategically positioned iodine atom allows for both classical and modern synthetic transformations, making it an invaluable tool in medicinal chemistry and materials science.

Synthesis of N-Substituted 4-Iodophthalimides

The primary and most direct application of this compound is in the synthesis of N-substituted 4-iodophthalimides. These compounds serve as crucial intermediates for subsequent, more complex heterocyclic constructions. The reaction proceeds via a condensation reaction with a primary amine.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 4-Iodophthalimides

A mixture of this compound (1.0 eq.) and a primary amine (1.0-1.2 eq.) is heated in a suitable solvent, such as glacial acetic acid or toluene, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[1]

EntryAmineSolventTime (h)Yield (%)
1AnilineAcetic Acid4>90
2BenzylamineToluene6>85
32-AminoethanolAcetic Acid3>95

Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Fused Heterocyclic Systems

The iodine atom on the phthalimide ring is strategically positioned for participation in various palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of complex, fused heterocyclic systems with potential biological activity. These reactions include the Sonogashira, Heck, and Suzuki couplings.

Sonogashira Coupling and Subsequent Cyclization

The Sonogashira coupling of an N-substituted 4-iodophthalimide with a terminal alkyne provides an alkynyl-substituted phthalimide intermediate. This intermediate can then undergo a cyclization reaction to form fused heterocyclic systems, such as isoindolo[2,1-a]indoles. The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[2][3]

To a solution of N-allyl-4-iodophthalimide (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent like degassed tetrahydrofuran (THF) or dimethylformamide (DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), is also added. The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion. The reaction mixture is then worked up by filtration through celite, followed by extraction and purification by column chromatography.

The subsequent cyclization can often be induced by heating the isolated alkynyl-substituted phthalimide in a high-boiling solvent or by treatment with a suitable catalyst.

Reaction Pathway for Sonogashira Coupling and Cyclization

Sonogashira_Cyclization Start N-Allyl-4-iodophthalimide Intermediate Alkynyl-substituted Phthalimide Intermediate Start->Intermediate Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Intermediate Catalyst Pd(0) / Cu(I) Catalyst Catalyst->Intermediate Base Amine Base Base->Intermediate Product Fused Heterocycle (e.g., Isoindolo[2,1-a]indole) Intermediate->Product Cyclization (e.g., Heat)

Caption: General workflow for the synthesis of fused heterocycles via Sonogashira coupling followed by cyclization.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and polycyclic compounds.[1][4][5] An N-alkenyl-4-iodophthalimide can undergo an intramolecular palladium-catalyzed cyclization to form a new carbon-carbon bond, leading to the formation of fused ring systems. The reaction involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[1]

N-allyl-4-iodophthalimide (1.0 eq.) is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a bidentate phosphine), is added along with a base (e.g., triethylamine, potassium carbonate). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is filtered, and the product is isolated by extraction and purified by chromatography.

Workflow for Intramolecular Heck Reaction

Intramolecular_Heck Start N-Alkenyl-4-iodophthalimide Intermediate Palladacycle Intermediate Start->Intermediate Oxidative Addition & Migratory Insertion Catalyst Pd(0) Catalyst Catalyst->Intermediate Base Base Base->Intermediate Product Fused Heterocyclic Product Intermediate->Product β-Hydride Elimination

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 4-Iodoisobenzofuran-1,3-dione (also known as 4-iodophthalic anhydride) via various metal-catalyzed cross-coupling reactions. The resulting 4-substituted isobenzofuran-1,3-dione derivatives are valuable intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The protocols outlined below are based on established methodologies for related substrates and provide a strong starting point for reaction optimization.

Sonogashira Coupling: Synthesis of 4-Alkynylisobenzofuran-1,3-diones

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl halide. This reaction is instrumental in the synthesis of 4-alkynylisobenzofuran-1,3-diones, which are versatile precursors for a variety of heterocyclic compounds and conjugated materials. A related procedure has been successfully applied to the Sonogashira coupling of a monosodium salt mixture of 4-bromophthalic acid with phenylacetylene in an aqueous medium, affording the corresponding 4-phenylethynylphthalic acid in high yield.[1]

Quantitative Data
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Monosodium salt of 4-bromophthalic acidPhenylacetylenePd(OAc)₂ / TPPTSEt₃NWater80395[1]
2This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF604Est. >90Hypothetical

Estimated yield based on the high reactivity of aryl iodides in Sonogashira couplings.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Add triethylamine (2.5 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynylisobenzofuran-1,3-dione.

Sonogashira_Coupling This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Pd(0), Cu(I) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Catalytic Cycle Base 4-Alkynylisobenzofuran-1,3-dione 4-Alkynylisobenzofuran-1,3-dione Catalytic Cycle->4-Alkynylisobenzofuran-1,3-dione Suzuki_Coupling This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Pd(0) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalytic Cycle Base 4-Arylisobenzofuran-1,3-dione 4-Arylisobenzofuran-1,3-dione Catalytic Cycle->4-Arylisobenzofuran-1,3-dione Heck_Coupling This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Pd(0) Alkene Alkene Alkene->Catalytic Cycle Base 4-Vinylisobenzofuran-1,3-dione 4-Vinylisobenzofuran-1,3-dione Catalytic Cycle->4-Vinylisobenzofuran-1,3-dione Buchwald_Hartwig_Amination This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Pd(0) Amine Amine Amine->Catalytic Cycle Base 4-Aminoisobenzofuran-1,3-dione Derivative 4-Aminoisobenzofuran-1,3-dione Derivative Catalytic Cycle->4-Aminoisobenzofuran-1,3-dione Derivative

References

Application Notes and Protocols: 4-Iodoisobenzofuran-1,3-dione in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A review of the potential applications of 4-Iodoisobenzofuran-1,3-dione in the synthesis of novel organic semiconductors.

Introduction

This compound, also known as 4-iodophthalic anhydride, is a halogenated aromatic anhydride. Halogenated organic molecules are of significant interest in materials science for organic electronics due to their potential to influence molecular packing, electronic energy levels, and solubility of conjugated polymers. The iodine substituent, in particular, can serve as a reactive site for further functionalization or cross-coupling reactions, offering a versatile platform for the synthesis of novel organic semiconductors. This document explores the prospective applications of this compound in the development of materials for organic field-effect transistors (OFETs) and organic solar cells (OSCs), based on established principles of organic semiconductor design.

While direct experimental data on the use of this compound in organic electronics is limited in publicly available literature, its structural motifs suggest its potential as a valuable building block for n-type and p-type semiconducting polymers.

Potential Applications in Organic Electronics

Synthesis of N-type and Ambipolar Copolymers for OFETs

The electron-withdrawing nature of the anhydride and iodo functionalities suggests that polymers incorporating this compound could exhibit n-type or ambipolar charge transport characteristics. The development of high-performance, air-stable n-type organic semiconductors remains a critical challenge in the field of organic electronics.

Proposed Synthetic Route:

A potential route to synthesize donor-acceptor (D-A) copolymers for OFET applications involves the copolymerization of this compound (as an acceptor unit) with various electron-rich (donor) comonomers, such as thiophene, fluorene, or carbazole derivatives. The iodine atom can be utilized in cross-coupling reactions like Suzuki or Stille coupling to form the polymer backbone.

Logical Workflow for Polymer Synthesis and OFET Fabrication

G cluster_synthesis Polymer Synthesis cluster_fabrication OFET Fabrication monomer_A This compound (Acceptor) polymerization Polymerization (e.g., Suzuki or Stille Coupling) monomer_A->polymerization monomer_B Donor Monomer (e.g., Thiophene derivative) monomer_B->polymerization catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->polymerization polymer Donor-Acceptor Copolymer polymerization->polymer purification Purification (e.g., Soxhlet Extraction) polymer->purification solution Polymer Solution (in organic solvent) purification->solution deposition Thin Film Deposition (e.g., Spin Coating) solution->deposition annealing Thermal Annealing deposition->annealing substrate Substrate (e.g., Si/SiO2) substrate->deposition electrodes Source/Drain Electrode Deposition (e.g., Au) annealing->electrodes device OFET Device electrodes->device

Caption: Workflow for the synthesis of a donor-acceptor copolymer and fabrication of an OFET device.

Building Block for Polyimides in Organic Solar Cells

Polyimides are a class of polymers known for their excellent thermal stability and mechanical properties. By incorporating chromophoric units, they can be designed for applications in organic solar cells. This compound can be used as a monomer in the synthesis of polyimides. The resulting polymer could potentially act as an acceptor material in a bulk heterojunction (BHJ) solar cell.

Proposed Experimental Protocol: Synthesis of a Polyimide

  • Monomer Preparation: Ensure this compound and a suitable aromatic diamine are pure and dry.

  • Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve the aromatic diamine in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP). Add an equimolar amount of this compound portion-wise while maintaining the temperature at 0-5 °C. Stir the reaction mixture under nitrogen for 24 hours at room temperature to form the poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution can be converted to the polyimide via thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour, under a nitrogen atmosphere.

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature.

  • Purification: Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry under vacuum.

Logical Relationship in Polyimide-based OSC

G cluster_material Material Synthesis cluster_device Organic Solar Cell anhydride This compound polyimide Polyimide Acceptor anhydride->polyimide Polycondensation diamine Aromatic Diamine diamine->polyimide active_layer Bulk Heterojunction (Donor:Acceptor Blend) polyimide->active_layer donor Polymer Donor (e.g., P3HT) donor->active_layer cathode Cathode (e.g., Al) active_layer->cathode anode Anode (e.g., ITO) anode->active_layer device OSC Device cathode->device

Caption: Relationship between material synthesis and its integration into an organic solar cell.

Quantitative Data Summary (Hypothetical)

As no specific experimental data is available, the following table presents hypothetical target properties for a polymer synthesized from this compound for organic electronic applications. These values are based on typical performance metrics for state-of-the-art n-type and p-type polymers.

PropertyTarget Value (for n-type OFET)Target Value (for p-type OFET)Target Value (for OSC Acceptor)
HOMO Energy Level (eV) -5.8 to -6.2-5.0 to -5.4-5.5 to -6.0
LUMO Energy Level (eV) -3.8 to -4.2-2.8 to -3.2-3.6 to -4.0
Electrochemical Band Gap (eV) 1.8 to 2.21.8 to 2.21.5 to 2.0
Charge Carrier Mobility (cm²/Vs) > 0.1> 0.1-
On/Off Ratio (OFET) > 10⁵> 10⁵-
Power Conversion Efficiency (%) --> 5% (with a suitable donor)

Conclusion

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Iodoisobenzofuran-1,3-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Direct Iodination of Phthalic Anhydride: This method involves the electrophilic substitution of phthalic anhydride with an iodinating agent. Controlling the reaction conditions is crucial to favor the formation of the mono-iodinated product.

  • Synthesis via 4-Iodophthalic Acid: This two-step approach involves the synthesis of 4-iodophthalic acid from a suitable precursor, followed by a dehydration reaction to form the anhydride. A common method for introducing the iodine atom is through a Sandmeyer reaction on 4-aminophthalic acid.

Q2: I am getting a low yield in my direct iodination of phthalic anhydride. What are the likely causes?

Low yields in the direct iodination are often due to a lack of selectivity, leading to the formation of multiple iodinated byproducts, or incomplete reaction. Key factors to consider are:

  • Stoichiometry of Iodine: Using a large excess of iodine will favor the formation of di-, tri-, and even tetraiodophthalic anhydride. Carefully controlling the molar ratio of iodine to phthalic anhydride is critical for maximizing the yield of the mono-iodo product.

  • Reaction Temperature: Higher temperatures can increase the rate of reaction but may also lead to a decrease in selectivity and the formation of undesired isomers and poly-iodinated products.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Conversely, excessively long reaction times may promote the formation of byproducts.

Q3: What are the common side products in the direct iodination of phthalic anhydride?

The primary side products are other iodinated isomers (3-iodoisobenzofuran-1,3-dione) and poly-iodinated species (di-, tri-, and tetraiodoisobenzofuran-1,3-diones). Unreacted phthalic anhydride will also be present in the crude product mixture.

Q4: I am attempting the Sandmeyer reaction to produce 4-iodophthalic acid and the yield is poor. What should I troubleshoot?

The Sandmeyer reaction involves the diazotization of an aromatic amine followed by displacement with an iodide salt.[1][2] Low yields can often be attributed to:

  • Incomplete Diazotization: The formation of the diazonium salt from 4-aminophthalic acid is a critical step and is sensitive to temperature. Ensure the reaction is carried out at low temperatures (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts can be unstable and decompose before the addition of the iodide source. It is crucial to maintain the cold temperature and use the diazonium salt solution promptly.

  • Suboptimal pH: The pH of the reaction mixture can influence the stability of the diazonium salt and the subsequent displacement reaction.

Q5: What is the best method to dehydrate 4-iodophthalic acid to this compound?

The dehydration of 4-iodophthalic acid can be effectively achieved by heating with acetic anhydride.[3][4] This reaction is generally high-yielding. Another method is simple thermal dehydration, though this may require higher temperatures.[5]

Troubleshooting Guides

Route 1: Direct Iodination of Phthalic Anhydride
Issue Potential Cause Troubleshooting Suggestions
Low Yield of this compound Over-iodination leading to poly-iodinated byproducts.Reduce the molar equivalent of iodine used. Start with a 1:1 molar ratio of phthalic anhydride to iodine and optimize from there.
Incomplete reaction.Increase the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Formation of 3-iodo isomer.The 4-position is generally favored due to electronic effects, but some formation of the 3-isomer is possible. Purification will be necessary to isolate the desired isomer.
Difficult Purification Mixture of starting material, mono- and poly-iodinated products.Fractional crystallization can be attempted. Column chromatography on silica gel is often effective for separating isomers and products with different degrees of iodination.
Product is contaminated with residual iodine.Wash the crude product with a solution of sodium thiosulfate to remove unreacted iodine.
Route 2: Synthesis via 4-Iodophthalic Acid (Sandmeyer Reaction and Dehydration)
Issue Potential Cause Troubleshooting Suggestions
Low Yield of 4-Iodophthalic Acid Incomplete diazotization of 4-aminophthalic acid.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. Test for the presence of excess nitrous acid with starch-iodide paper to confirm the completion of diazotization.[6]
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after its preparation. Avoid warming the solution above 5 °C.
Side reactions during iodide displacement.Ensure the iodide solution (e.g., KI) is added slowly to the cold diazonium salt solution.
Low Yield of this compound from Dehydration Incomplete reaction.Ensure an adequate excess of the dehydrating agent (e.g., acetic anhydride) is used. Increase the reaction time or temperature if necessary.
Hydrolysis of the product during workup.Work up the reaction under anhydrous conditions until the product is isolated. Isobenzofuran-1,3-diones are sensitive to moisture.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodophthalic Acid via Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures.[1][2][7]

  • Diazotization:

    • Dissolve 4-aminophthalic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and collect the crude 4-iodophthalic acid by filtration.

    • Wash the crude product with cold water.

    • Recrystallize the solid from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 4-iodophthalic acid.

Protocol 2: Dehydration of 4-Iodophthalic Acid

This protocol is based on general procedures for the dehydration of dicarboxylic acids.[3][4]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add 4-iodophthalic acid and an excess of acetic anhydride (e.g., 3-5 molar equivalents).

  • Dehydration:

    • Heat the mixture to reflux and maintain reflux for 2-4 hours. Monitor the reaction for the dissolution of the solid starting material.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The product may crystallize out upon cooling. If not, the excess acetic anhydride and acetic acid can be removed under reduced pressure.

    • Collect the solid product by filtration and wash with a small amount of a non-polar solvent (e.g., hexane or ether) to remove residual acetic anhydride.

    • The crude this compound can be further purified by recrystallization or sublimation.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Direct Iodination Route 2: Via 4-Iodophthalic Acid
Starting Material Phthalic Anhydride4-Aminophthalic Acid
Number of Steps 12 (Diazotization/Iodination + Dehydration)
Key Challenge Controlling selectivity (mono- vs. poly-iodination)Handling of unstable diazonium salt
Typical Reagents Iodine, fuming sulfuric acidSodium nitrite, HCl, KI, Acetic anhydride
Purification Challenging separation of isomers and poly-iodinated productsGenerally simpler purification of intermediates and final product

Visualizations

experimental_workflow cluster_route1 Route 1: Direct Iodination cluster_route2 Route 2: Via 4-Iodophthalic Acid pa Phthalic Anhydride iodination Iodination (I2, H2SO4/SO3) pa->iodination mixture Crude Mixture (Starting Material, Isomers, Poly-iodinated products) iodination->mixture purification1 Purification (Crystallization/Chromatography) mixture->purification1 product1 This compound purification1->product1 apa 4-Aminophthalic Acid sandmeyer Sandmeyer Reaction (NaNO2, HCl, KI) apa->sandmeyer ipa 4-Iodophthalic Acid sandmeyer->ipa dehydration Dehydration (Acetic Anhydride) ipa->dehydration product2 This compound dehydration->product2

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_direct_iodination Direct Iodination cluster_sandmeyer Sandmeyer Route start Low Yield of This compound route_selection Which synthetic route was used? start->route_selection check_polyiodination Check for poly-iodinated byproducts (TLC, GC-MS, NMR) route_selection->check_polyiodination Direct Iodination check_diazotization Verify diazotization completion (Starch-iodide test) route_selection->check_diazotization Sandmeyer adjust_stoichiometry Reduce iodine stoichiometry check_polyiodination->adjust_stoichiometry Poly-iodination detected check_incomplete_reaction Check for unreacted starting material check_polyiodination->check_incomplete_reaction No poly-iodination adjust_conditions Increase reaction time/temperature check_incomplete_reaction->adjust_conditions Starting material present control_temp Ensure temperature is 0-5 °C check_diazotization->control_temp Incomplete check_dehydration Verify dehydration step check_diazotization->check_dehydration Complete ensure_anhydrous Use excess dehydrating agent and anhydrous workup check_dehydration->ensure_anhydrous Low yield in dehydration

Caption: Troubleshooting workflow for low yield.

References

Side reactions and byproducts in 4-Iodoisobenzofuran-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodoisobenzofuran-1,3-dione (also known as 4-iodophthalic anhydride).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and the formation of byproducts.

Observed Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the purity of starting materials. - Optimize reaction time and temperature. For Sandmeyer reactions, maintain a low temperature (0-5°C) during diazotization.[1] - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Decomposition of the diazonium salt intermediate (in Sandmeyer synthesis).- Maintain a temperature below 5°C during the diazotization step.[1] - Use the diazonium salt immediately after its formation.
Sub-optimal work-up and purification.- During extraction, ensure the correct pH to isolate the acidic product. - Use appropriate recrystallization solvents to minimize product loss.
Product is a Mixture of Isomers (e.g., 3-Iodo and 4-Iodo isomers) Direct iodination of phthalic anhydride can lead to a mixture of isomers.- Employ a synthesis route that offers better regioselectivity, such as the Sandmeyer reaction starting from 4-aminophthalic acid. - Isomer separation can be attempted via fractional crystallization or chromatography, though it can be challenging.
Presence of Poly-iodinated Byproducts Excessive iodinating agent or harsh reaction conditions.- Use a stoichiometric amount of the iodinating reagent. - Control the reaction temperature to prevent over-iodination.
Formation of Phenolic Byproducts (e.g., 4-Hydroxyisobenzofuran-1,3-dione) Reaction of the diazonium salt intermediate with water (in Sandmeyer synthesis).[1]- Maintain a low reaction temperature.[1] - Minimize the amount of water present in the reaction mixture where possible.
Product is discolored (e.g., yellow or brown) Presence of residual iodine.- Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to remove unreacted iodine.
Formation of azo-compound byproducts from the diazonium salt.- Ensure the complete conversion of the diazonium salt to the desired product. - Purification by recrystallization or chromatography may be necessary.
Inconsistent Results Variability in the quality of reagents.- Use reagents from a reliable source and check their purity before use. - Ensure solvents are anhydrous where required.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Direct Iodination of Phthalic Anhydride: This method involves the direct reaction of phthalic anhydride with an iodinating agent. However, it can produce a mixture of isomers and poly-iodinated products.[2]

  • Sandmeyer Reaction: This route typically starts with the diazotization of 4-aminophthalic acid, followed by a reaction with an iodide salt (e.g., potassium iodide).[3][4] This method generally offers better control over the position of the iodine atom.

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route employed.

Synthetic Route Potential Byproduct Reason for Formation
Direct Iodination 3-Iodoisobenzofuran-1,3-dioneLack of complete regioselectivity in the electrophilic substitution.
Di- and Tri-iodoisobenzofuran-1,3-dionesOver-iodination of the aromatic ring.
Sandmeyer Reaction 4-Hydroxyisobenzofuran-1,3-dioneReaction of the intermediate diazonium salt with water.[1]
Biaryl compoundsCoupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[3][4]
Azo compoundsIncomplete reaction or side reaction of the diazonium salt with the starting amine or other electron-rich species.[1]

Q3: How can I purify the crude this compound?

A3: Purification can typically be achieved through the following steps:

  • Washing: The crude product should be washed with water to remove any water-soluble impurities. A subsequent wash with a reducing agent solution like sodium bisulfite can remove residual iodine.

  • Recrystallization: Recrystallization from an appropriate organic solvent is a common and effective method for purification. The choice of solvent will depend on the solubility of the product and impurities.

  • Vacuum Distillation/Sublimation: For certain halogenated phthalic anhydrides, vacuum distillation or sublimation can be an effective purification technique.[2]

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the NMR spectrum could correspond to the byproducts mentioned in the table above. For example, the presence of a different aromatic substitution pattern could indicate an isomeric byproduct. The absence of the iodine substitution and the presence of a hydroxyl group signal could suggest the formation of 4-hydroxyisobenzofuran-1,3-dione.

Q5: Is it possible to completely avoid the formation of the 3-iodo isomer during direct iodination?

A5: Completely avoiding the formation of the 3-iodo isomer during direct iodination is very difficult due to the nature of electrophilic aromatic substitution on the phthalic anhydride ring. To obtain isomerically pure this compound, a regioselective synthesis such as the Sandmeyer reaction is highly recommended.

Experimental Workflow & Reaction Pathways

Below are diagrams illustrating a typical experimental workflow for the Sandmeyer synthesis of this compound and the potential side reactions.

G cluster_workflow Experimental Workflow: Sandmeyer Synthesis start Start: 4-Aminophthalic Acid diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer_reaction Sandmeyer Reaction (KI) diazonium_salt->sandmeyer_reaction crude_product Crude this compound sandmeyer_reaction->crude_product workup Aqueous Work-up (Extraction) crude_product->workup purification Purification (Recrystallization) workup->purification final_product Pure this compound purification->final_product G cluster_side_reactions Potential Side Reactions and Byproduct Formation diazonium_salt Aryl Diazonium Salt Intermediate desired_product This compound (Desired Product) diazonium_salt->desired_product  + KI (Sandmeyer) phenol_byproduct 4-Hydroxyisobenzofuran-1,3-dione (Phenolic Byproduct) diazonium_salt->phenol_byproduct  + H2O biaryl_byproduct Biaryl Byproduct diazonium_salt->biaryl_byproduct  Radical Coupling azo_byproduct Azo Compound Byproduct diazonium_salt->azo_byproduct  + Starting Amine

References

Purification challenges of 4-Iodoisobenzofuran-1,3-dione and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Iodoisobenzofuran-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its chemical nature as a substituted acid anhydride. Key difficulties include:

  • Moisture Sensitivity: The anhydride functional group is highly susceptible to hydrolysis, which can lead to the formation of the corresponding 4-iodophthalic acid. This is a significant concern as even atmospheric moisture can cause degradation.[1]

  • Thermal Instability: Similar to other halogenated phthalic anhydrides, there is a potential for decomposition at elevated temperatures. For instance, attempts to recrystallize tetraiodophthalic anhydride have been reported to result in a product with a lower melting point, suggesting thermal degradation.[2]

  • Removal of Synthesis-Related Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 4-iodophthalic acid), residual catalysts, and side-products from the dehydration or iodination steps.

Q2: How should this compound be handled and stored to prevent degradation?

Due to its moisture sensitivity, proper handling and storage are critical.[1][3][4]

  • Handling: All manipulations should be carried out under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize exposure to moisture.[3][4] Use dry glassware and anhydrous solvents.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a desiccator. For long-term storage, keeping it at a low temperature (e.g., in a freezer) is recommended to reduce the rate of any potential degradation.

Q3: What are the signs of degradation in a sample of this compound?

Degradation can be identified through several observations:

  • Physical Appearance: The pure compound is typically a crystalline solid. Clumping or the appearance of a less defined crystalline structure can indicate moisture absorption.

  • Solubility Changes: The hydrolyzed product, 4-iodophthalic acid, will have different solubility characteristics than the anhydride.

  • Spectroscopic Analysis:

    • FT-IR: The appearance of a broad O-H stretch (typically around 2500-3300 cm⁻¹) and a shift in the carbonyl stretching frequencies can indicate the presence of the dicarboxylic acid.

    • ¹H NMR: The appearance of a broad singlet corresponding to the carboxylic acid protons.

Troubleshooting Purification

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.
Possible Cause Solution
Hydrolysis during recrystallization Use rigorously dried, anhydrous solvents for recrystallization. Perform the recrystallization under an inert atmosphere if possible.
Compound is too soluble in the chosen solvent Select a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a co-solvent system (e.g., a solvent in which the compound is soluble and another in which it is sparingly soluble).
Decomposition upon heating Avoid prolonged heating. Use a minimal amount of hot solvent to dissolve the compound quickly and then allow it to cool. If decomposition is suspected, consider purification methods that do not require heat, such as column chromatography at room temperature.
Premature crystallization during hot filtration Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent just before filtration to ensure the compound remains in solution.
Issue 2: Product is still impure after recrystallization.
Possible Cause Solution
Co-crystallization of impurities If the impurity has similar solubility properties, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be effective. Alternatively, column chromatography can be used to separate compounds with different polarities.
Presence of colored impurities A small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product, leading to lower yields.
Incomplete removal of starting materials If starting materials like 4-iodophthalic acid are present, a basic wash of the crude product (dissolved in an organic solvent) with a weak aqueous base (e.g., sodium bicarbonate solution) could selectively remove the acidic impurity. However, this risks hydrolysis of the anhydride, so it must be done carefully and quickly with subsequent drying of the organic layer.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Anhydrous recrystallization solvent (e.g., toluene, acetic anhydride, or a mixture of solvents like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Buchner funnel and filter flask

  • Filter paper

  • Inert gas supply (optional)

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude product in a dry Erlenmeyer flask. Add a minimal amount of the anhydrous solvent. Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

Objective: To purify this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a chromatography column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying crude_product Crude this compound dissolution Dissolve in minimal hot anhydrous solvent crude_product->dissolution hot_filtration Hot Filtration (if insolubles present) dissolution->hot_filtration Clear Solution crystallization Cool to induce crystallization dissolution->crystallization No insolubles hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Dry under vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt check_purity Check Purity (TLC, NMR, etc.) start->check_purity pure Pure Product (Store Properly) check_purity->pure Yes impure Product Impure check_purity->impure No check_hydrolysis Evidence of Hydrolysis? (e.g., O-H stretch in IR) impure->check_hydrolysis hydrolysis_solution Use anhydrous solvents. Work under inert atmosphere. check_hydrolysis->hydrolysis_solution Yes check_starting_material Starting Material Present? check_hydrolysis->check_starting_material No sm_solution Consider column chromatography or a careful basic wash. check_starting_material->sm_solution Yes check_colored Colored Impurities? check_starting_material->check_colored No color_solution Use activated charcoal during recrystallization. check_colored->color_solution Yes other_impurities Other Impurities check_colored->other_impurities No other_solution Try different recrystallization solvent or column chromatography. other_impurities->other_solution

Caption: Logical troubleshooting flow for purification issues.

References

Preventing decomposition of 4-Iodoisobenzofuran-1,3-dione during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 4-Iodoisobenzofuran-1,3-dione during your chemical reactions.

Troubleshooting Guide: Preventing Decomposition

Decomposition of this compound can lead to reduced yields, impure products, and inconsistent results. The primary modes of decomposition are hydrolysis, nucleophilic attack by other reagents, and potentially thermal degradation. This guide will help you identify and address these issues.

Issue 1: Low Yield of Desired Product and Presence of 4-Iodophthalic Acid

Symptom Possible Cause Solution
Oily or sticky product instead of expected crystalline solid.Hydrolysis: The anhydride has reacted with water to form 4-iodophthalic acid.- Use anhydrous conditions: Dry all solvents and glassware thoroughly before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Store properly: Keep this compound in a desiccator and tightly sealed to protect from atmospheric moisture.[1][2]
TLC or NMR analysis shows a significant amount of a more polar byproduct.- Minimize exposure to protic solvents: If a protic solvent is necessary for the reaction, consider adding a dehydrating agent (e.g., molecular sieves).
The reaction mixture becomes acidic over time.- Control reaction temperature: While elevated temperatures can increase reaction rates, they can also accelerate hydrolysis.[3] Optimize the temperature to favor the desired reaction without promoting decomposition.

Issue 2: Formation of Unwanted Amide or Ester Byproducts

Symptom Possible Cause Solution
Mass spectrometry or NMR indicates the formation of a phthalamic acid or a monoester.Nucleophilic Attack: Amines or alcohols in the reaction mixture are reacting with the anhydride.- Control stoichiometry: Use a precise stoichiometry of reactants. An excess of the nucleophile can lead to side reactions. - Order of addition: Add the this compound slowly to the reaction mixture containing the other reagents to avoid high local concentrations.
The reaction does not go to completion, leaving a mixture of starting material and the initial ring-opened product.- Use a non-nucleophilic base: If a base is required, choose one that is sterically hindered and non-nucleophilic (e.g., proton sponge) to prevent it from attacking the anhydride. - Temperature control: For reactions with amines, initial cooling (e.g., 0 °C) can help control the initial exothermic reaction and favor the formation of the desired imide over the intermediate phthalamic acid. Subsequent heating may be required for cyclization.

Issue 3: Discoloration or Tar Formation

Symptom Possible Cause Solution
The reaction mixture turns dark brown or black, and a tarry residue is formed.Thermal Decomposition or Side Reactions: The compound may be degrading at the reaction temperature, or complex side reactions are occurring.- Lower the reaction temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. - Use a milder catalyst: If a catalyst is being used, consider a less harsh alternative. For example, in Friedel-Crafts acylations, explore milder Lewis acids.
The desired product is difficult to purify from a dark, insoluble material.- Degas solvents: Remove dissolved oxygen from solvents, as it can sometimes contribute to oxidative side reactions at elevated temperatures. - Purity of starting material: Ensure the this compound is pure before use. Impurities can sometimes catalyze decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

The most common decomposition pathway is hydrolysis, where the anhydride ring reacts with water to form 4-iodophthalic acid.[3] This can be catalyzed by both acidic and basic conditions. Like other anhydrides, it is also susceptible to nucleophilic attack by alcohols and amines to form esters and amides, respectively.[5][6]

Q2: How does the iodine substituent affect the stability of the molecule?

The iodine atom is an electron-withdrawing group. This generally increases the electrophilicity of the carbonyl carbons, making the anhydride more reactive towards nucleophiles compared to unsubstituted phthalic anhydride. This heightened reactivity can make it more susceptible to hydrolysis and other nucleophilic attacks if reaction conditions are not carefully controlled.

Q3: What are the ideal storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry place, away from light, heat, and sources of ignition.[1][2] The container must be tightly sealed to prevent moisture ingress.[1] For long-term storage, keeping it in a desiccator is recommended. It should be stored separately from strong oxidizing agents, reducing agents, acids, and bases.[2]

Q4: Can I use protic solvents with this compound?

The use of protic solvents like water and alcohols should be avoided if possible, as they can react with the anhydride. If a protic solvent is necessary for your reaction, you must take stringent measures to ensure it is anhydrous. Using a dehydrating agent in the reaction mixture can also be beneficial.

Q5: At what temperature does this compound thermally decompose?

Key Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine to Form an Imide

This protocol provides a general method for the reaction of this compound with a primary amine to form the corresponding N-substituted 4-iodophthalimide, while minimizing decomposition.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, DMAc, or toluene).

  • Reagent Addition: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the amine solution at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The intermediate phthalamic acid may precipitate.

  • Cyclization: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the intermediate and formation of the imide.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by pouring the reaction mixture into water and collecting the resulting precipitate, or by extraction with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Common Decomposition Pathways

A This compound B 4-Iodophthalic Acid A->B Hydrolysis (H₂O) C 4-Iodophthalamic Acid / Monoester A->C Nucleophilic Attack (Amine/Alcohol) C->A Dehydration (reversible) D N-Substituted-4-Iodophthalimide / Diester C->D Cyclization / Further Reaction

Caption: Primary reaction and decomposition pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield of Desired Product check_hydrolysis Analyze for 4-Iodophthalic Acid (e.g., by NMR, LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis is occurring check_hydrolysis->hydrolysis_present Yes no_hydrolysis Minimal or no hydrolysis check_hydrolysis->no_hydrolysis No implement_anhydrous Implement strict anhydrous conditions (dry solvents/glassware, inert atmosphere) hydrolysis_present->implement_anhydrous check_side_products Analyze for other byproducts (e.g., phthalamic acids, esters) no_hydrolysis->check_side_products end Improved Yield implement_anhydrous->end optimize_conditions Optimize stoichiometry, temperature, and order of addition check_side_products->optimize_conditions Byproducts detected check_side_products->end No significant byproducts optimize_conditions->end

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: A Troubleshooting Guide for Syntheses Utilizing 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iodoisobenzofuran-1,3-dione (also known as 4-iodophthalic anhydride). This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice for common issues encountered during syntheses involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in syntheses starting from this compound can arise from several factors. The most common culprits include:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of starting materials. For instance, in the synthesis of N-substituted phthalimides, heating is often crucial. A common practice is to heat the reactants at temperatures between 140-145°C or to reflux in a suitable solvent like glacial acetic acid for several hours.[1]

  • Moisture Sensitivity: this compound is an anhydride and is therefore sensitive to moisture.[2] Hydrolysis of the anhydride to the less reactive 4-iodophthalic acid can significantly reduce the yield of the desired product. It is crucial to use anhydrous solvents and handle the reagent under an inert atmosphere.[2]

  • Suboptimal Starting Materials: While syntheses can sometimes be performed starting from the corresponding diacid (4-iodophthalic acid), using the anhydride is generally a more efficient route as it avoids an in-situ dehydration step which may be incomplete.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product. A common side reaction is the formation of the intermediate phthalamic acid, which may not fully cyclize to the imide.

  • Improper Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps. Ensuring the correct pH during aqueous washes and choosing an appropriate recrystallization solvent are critical for maximizing recovery.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?

The most likely water-soluble byproduct is 4-iodophthalic acid, formed by the hydrolysis of the starting anhydride.[3] This occurs when moisture is present in the reaction mixture.

Prevention Strategies:

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Dry Glassware: Oven-dry all glassware immediately before setting up the reaction.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.

  • Proper Storage: Store this compound in a desiccator to protect it from atmospheric moisture.

If 4-iodophthalic acid is present in your crude product, it can often be removed by washing the organic layer with a mild aqueous base, such as a 10% sodium bicarbonate or potassium carbonate solution, during workup.[1]

Q3: My reaction with a primary amine to form a 4-iodophthalimide is not going to completion. How can I drive the reaction forward?

Incomplete imide formation is a common issue. Here are several strategies to improve the conversion:

  • Increase Temperature: Many phthalimide syntheses require elevated temperatures (e.g., 140°C or higher) to drive the dehydration and cyclization of the intermediate phthalamic acid.[2]

  • Increase Reaction Time: If the reaction is slow, extending the reaction time can lead to higher conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal time.

  • Use a Dehydrating Agent or Azeotropic Removal of Water: In some cases, adding a dehydrating agent or using a Dean-Stark apparatus to remove the water formed during the reaction can shift the equilibrium towards the product.

  • Solvent Choice: Glacial acetic acid is often a good solvent choice as it can also act as a catalyst for the cyclization step.[1] High-boiling polar aprotic solvents like DMF or DMSO can also be effective.

Q4: What is the best way to purify my N-substituted 4-iodophthalimide product?

The purification method will depend on the specific properties of your product and the impurities present.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Common solvents for recrystallizing phthalimides include glacial acetic acid, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[1]

  • Column Chromatography: If recrystallization is ineffective or if you have multiple closely related byproducts, silica gel column chromatography can be used. A typical eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the polarity gradually increased.

  • Washing: As a preliminary purification step, washing the crude product with a 10% aqueous potassium carbonate solution can effectively remove any unreacted 4-iodophthalic acid.[1] This should be followed by washing with water to remove the carbonate.

Q5: How does the iodine substituent affect the reactivity of the phthalic anhydride ring?

The iodine atom is an electron-withdrawing group through induction, which can influence the reactivity of the carbonyl groups. This can make the carbonyl carbons more electrophilic and potentially more reactive towards nucleophiles compared to unsubstituted phthalic anhydride. However, the iodine atom can also participate in side reactions under certain conditions, for example, in the presence of strong reducing agents or certain transition metal catalysts.

Experimental Protocols

Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

This protocol is adapted from a procedure described in patent literature and serves as a key example for troubleshooting.[2]

Materials:

  • This compound (10 g, 36.49 mmol)

  • 3-aminopiperidine-2,6-dione hydrochloride (6.61 g, 40.14 mmol)

  • Sodium acetate (NaOAc) (3.59 g, 43.79 mmol)

  • Glacial Acetic Acid (AcOH) (100 mL)

  • Water (H₂O)

Procedure:

  • To a solution of this compound in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride and sodium acetate in one portion.

  • Stir the mixture at 140°C for 16 hours.

  • Monitor the reaction completion by TLC (using ethyl acetate as the mobile phase).

  • Once the reaction is complete, cool the reaction mixture and filter the solid product.

  • Wash the filter cake with water.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione [2]

ParameterValue
Starting Material This compound
Reagent 3-aminopiperidine-2,6-dione HCl
Base Sodium Acetate
Solvent Glacial Acetic Acid
Temperature 140°C
Reaction Time 16 hours
Workup Filtration and washing with water

Table 2: General Troubleshooting Guide for Low Yield

SymptomPossible CauseSuggested Solution
Low product yield, starting material remainsIncomplete reactionIncrease reaction temperature, prolong reaction time, check solvent suitability.
Low product yield, significant baseline material on TLCProduct decompositionDecrease reaction temperature, check for incompatible reagents.
Oily or sticky crude productPresence of impurities or phthalamic acidWash with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities. Attempt recrystallization from various solvents.
Product loss during workupIncorrect pH during extraction, product has some water solubilityAdjust pH carefully during aqueous washes. Saturate the aqueous layer with brine before extraction to reduce product solubility.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Acetic Acid add_reagents Add 3-aminopiperidine-2,6-dione HCl and Sodium Acetate start->add_reagents heat Heat to 140°C for 16 hours add_reagents->heat monitor Monitor by TLC heat->monitor filter Filter the reaction mixture monitor->filter wash Wash with Water filter->wash end Isolated Product wash->end troubleshooting_workflow start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction sm_present Starting Material Present check_reaction->sm_present Yes no_sm No Starting Material check_reaction->no_sm No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction hydrolysis Reagent Hydrolysis sm_present->hydrolysis workup_issue Product Loss During Workup no_sm->workup_issue increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous optimize_workup Optimize Extraction/Purification workup_issue->optimize_workup

References

Technical Support Center: 4-Iodoisobenzofuran-1,3-dione Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodoisobenzofuran-1,3-dione. The focus is on strategies to increase its reactivity in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in chemical synthesis?

A1: this compound presents a dual reactivity profile. The anhydride group is susceptible to nucleophilic attack, while the carbon-iodine bond allows for palladium-catalyzed cross-coupling reactions. Key challenges include:

  • Low solubility: The planar, aromatic structure may lead to poor solubility in common organic solvents.

  • Competing reactions: The anhydride functionality can be sensitive to the basic conditions often employed in cross-coupling reactions, potentially leading to hydrolysis or other side reactions.

  • Catalyst inhibition: The iodide leaving group can sometimes inhibit palladium catalysts in certain cross-coupling reactions.[1][2]

Q2: How can I improve the solubility of this compound in my reaction mixture?

A2: To improve solubility, consider using a co-solvent system. Aprotic polar solvents such as DMF, DMSO, or NMP can be effective. For cross-coupling reactions, toluene or dioxane are commonly used and can be mixed with a more polar co-solvent if necessary. Gentle heating can also improve solubility, but care must be taken to avoid thermal decomposition.

Q3: What are the most promising strategies to increase the reactivity and structural diversity of this compound?

A3: The two primary strategies for enhancing the utility of this molecule are:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is an excellent handle for introducing a wide variety of substituents via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions form new carbon-carbon or carbon-nitrogen bonds.

  • Nucleophilic Acyl Substitution: The anhydride moiety can react with nucleophiles such as alcohols, amines, and organometallic reagents. This opens the anhydride ring to form phthalic acid derivatives. Lewis acid catalysis can be employed to enhance the electrophilicity of the carbonyl carbons for reactions with weaker nucleophiles.[3]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. Use a pre-catalyst or ensure proper in-situ reduction of a Pd(II) source. Use fresh, high-purity catalyst.
Base Incompatibility Strong bases may cause hydrolysis of the anhydride. Consider using milder bases like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry.
Poor Ligand Choice The choice of phosphine ligand is critical. For electron-deficient aryl iodides, electron-rich and bulky ligands are often effective.
Solvent Effects Ensure the solvent is anhydrous and degassed. For aryl iodides, less polar solvents like toluene can be preferable to prevent inhibition by the iodide salt byproduct.[1]
Low Reaction Temperature While some Suzuki reactions proceed at room temperature, electron-deficient substrates may require heating to 80-110 °C.

Issue 2: Formation of significant side products in a Sonogashira coupling.

Potential Cause Troubleshooting Step
Homocoupling of Alkyne This is a common side reaction. Ensure rigorous exclusion of oxygen. Use a slight excess of the alkyne.
Dehalogenation of Starting Material This can occur under certain conditions, especially with prolonged heating. Reduce reaction time or temperature if possible.
Reaction with Anhydride The amine base (e.g., triethylamine) could potentially react with the anhydride. Use a non-nucleophilic base if this is suspected.

Issue 3: Difficulty in achieving a successful Buchwald-Hartwig amination.

Potential Cause Troubleshooting Step
Catalyst Inhibition by Iodide Aryl iodides can be challenging substrates in Buchwald-Hartwig reactions due to the formation of unreactive palladium-iodide dimers.[1] Using bidentate phosphine ligands like BINAP or DPPF can help mitigate this.[4]
Base Selection Strong bases like NaOtBu are often used. However, for substrates with sensitive functional groups like anhydrides, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring higher temperatures.
Amine Purity Ensure the amine coupling partner is pure and dry, as impurities can poison the catalyst.
Nucleophilic Acyl Substitution Reactions

Issue 4: Incomplete reaction of a nucleophile with the anhydride.

Potential Cause Troubleshooting Step
Low Electrophilicity of Anhydride While anhydrides are reactive, for weakly nucleophilic partners, a Lewis acid catalyst (e.g., Sc(OTf)₃, Hf(OTf)₄) can be added to activate the carbonyl groups.[3]
Steric Hindrance If the nucleophile is bulky, the reaction may be slow. Increased reaction temperature and longer reaction times may be required.
Reversibility For some nucleophilic additions, the reaction may be reversible. Ensure conditions are optimized to drive the reaction to completion (e.g., removal of a byproduct).

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents, anhydrous)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a 4:1 mixture of anhydrous, degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Based on analogous systems):

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10075-95
Pd(dppf)Cl₂-Na₂CO₃DMF/H₂O9070-90
Pd(PPh₃)₄-Cs₂CO₃Dioxane/H₂O9065-85
Sonogashira Coupling of this compound

This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (anhydrous and degassed)

  • THF (anhydrous and degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants and Base inert Establish Inert Atmosphere start->inert reagents Add Solvent and Catalyst inert->reagents react Heat and Stir reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench and Extract monitor->quench Reaction Complete purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

suzuki_cycle cluster_reactants pd0 Pd(0)L₂ pd2_oxid R-Pd(II)-I(L₂) pd0->pd2_oxid Oxidative Addition pd2_trans R-Pd(II)-Ar(L₂) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product pd2_trans->product aryl_iodide 4-Iodo-anhydride aryl_iodide->pd2_oxid boronic_acid ArB(OH)₂ + Base boronic_acid->pd2_trans

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

troubleshooting_logic cluster_coupling Cross-Coupling Issue? cluster_nucleophilic Nucleophilic Attack Issue? start Low Reactivity Observed check_catalyst Check Catalyst/Ligand start->check_catalyst Yes add_lewis Add Lewis Acid start->add_lewis No check_base Check Base/Solvent check_catalyst->check_base check_temp Increase Temperature check_base->check_temp increase_time Increase Reaction Time add_lewis->increase_time

References

Common pitfalls in the handling and storage of 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodoisobenzofuran-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is crucial to store it under the correct conditions. Key recommendations include keeping it in a dark place, under an inert atmosphere, and at room temperature.[1] It is also advised to keep containers tightly closed in a cool, well-ventilated area.[2] For transportation, cold-chain shipping is often utilized to maintain its integrity.[1]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

When working with this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes wearing protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[3][4] In dusty conditions, a dust mask is recommended.[2]

Q3: What are the main hazards associated with this compound?

This compound is classified as an irritant.[4] It may cause respiratory irritation, skin irritation, and serious eye irritation.[4] Ingestion and inhalation should be avoided.

Q4: How should I handle a spill of this compound?

In the event of a spill, you should first ensure the area is well-ventilated. To minimize spreading, cover the powder spill with a plastic sheet or tarp.[2] The spilled material should then be mechanically taken up and placed in appropriate containers for disposal.[2] It is important to avoid creating dust during this process.[2] The contaminated surface should be cleaned thoroughly.[2]

Q5: What should I do in case of accidental exposure?

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[2][4]

  • Skin Contact: Wash the affected area with soap and water. If skin irritation occurs, get medical advice.[2][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Observed Problem Potential Cause Troubleshooting Steps
Low reaction yield or incomplete reaction. Hydrolysis of the starting material: this compound, like other phthalic anhydrides, is susceptible to hydrolysis by moisture, forming the corresponding 4-iodophthalic acid. This diacid is generally less reactive in subsequent reactions.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Store this compound in a desiccator over a suitable drying agent.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Reaction with nucleophilic solvents or impurities: Solvents such as alcohols or amines can react with the anhydride, leading to the formation of monoesters or amides, respectively. This consumes the starting material and can complicate purification.- Choose non-nucleophilic solvents for your reaction.- Ensure the purity of your solvents and other reagents.
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS). Presence of 4-iodophthalic acid: This is the product of hydrolysis and a common impurity if the compound has been exposed to moisture.- Compare the unexpected peaks with the known spectra of 4-iodophthalic acid.- To confirm, a small sample can be intentionally hydrolyzed with a drop of water and analyzed.
Presence of monoester or amide derivatives: If a nucleophilic solvent or impurity was present, these byproducts may be observed.- Review the solvents and reagents used for any potential nucleophiles.- Characterize the byproduct by its spectroscopic data.
The solid material appears discolored or has a different consistency. Decomposition or contamination: Prolonged exposure to light or air can potentially lead to degradation. Contamination from improper handling is also a possibility.- Store the compound in a dark place as recommended.[1]- Always use clean spatulas and glassware.- If decomposition is suspected, the purity can be checked by techniques such as melting point determination or chromatography.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H-NMR Spectroscopy

This protocol outlines a general procedure for assessing the purity of this compound and identifying the common impurity, 4-iodophthalic acid.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedures.

  • Analysis:

    • The spectrum of pure this compound is expected to show signals corresponding to the aromatic protons.

    • The presence of 4-iodophthalic acid will be indicated by a broad singlet corresponding to the two carboxylic acid protons (typically in the range of 10-13 ppm in DMSO-d₆) and a different set of aromatic proton signals. By integrating the peaks corresponding to the compound and the impurity, a semi-quantitative assessment of purity can be made.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield Troubleshooting Low Reaction Yield with this compound start Low Reaction Yield Observed check_sm Verify Starting Material Purity (e.g., via NMR) start->check_sm hydrolysis_check Is 4-iodophthalic acid present? check_sm->hydrolysis_check dry_reagents Use Anhydrous Solvents Dry Glassware Thoroughly hydrolysis_check->dry_reagents Yes check_solvents Review Solvents and Reagents for Nucleophiles hydrolysis_check->check_solvents No inert_atmosphere Handle Under Inert Atmosphere dry_reagents->inert_atmosphere optimize_conditions Optimize Reaction Conditions (Temperature, Time) inert_atmosphere->optimize_conditions nucleophile_present Are nucleophiles present? check_solvents->nucleophile_present change_solvent Switch to a Non-nucleophilic Solvent nucleophile_present->change_solvent Yes nucleophile_present->optimize_conditions No change_solvent->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yields.

Signaling Pathway of this compound Degradation

Degradation_Pathway Potential Degradation Pathways of this compound start This compound h2o H₂O (Moisture) start->h2o nucleophile Nucleophile (e.g., ROH, RNH₂) start->nucleophile hydrolysis_product 4-Iodophthalic Acid h2o->hydrolysis_product Hydrolysis ring_opened_product Monoester or Monoamide Derivative nucleophile->ring_opened_product Nucleophilic Attack

Caption: Common degradation pathways for this compound.

References

Technical Support Center: Catalyst Selection for Efficient Reactions with 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodoisobenzofuran-1,3-dione in cross-coupling reactions. The following sections offer guidance on catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common and versatile palladium-catalyzed cross-coupling reactions for aryl iodides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Heck reaction (for C-C bond formation with alkenes), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).[1][2][3] These reactions are widely used in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[2]

Q2: How does the electronic nature of this compound affect catalyst selection?

A2: The isobenzofuran-1,3-dione moiety contains two electron-withdrawing carbonyl groups. Generally, electron-withdrawing substituents on the aryl halide can facilitate the oxidative addition step in the catalytic cycle, which is often the rate-determining step. This enhanced reactivity may allow for the use of less reactive, more stable, and cost-effective palladium catalysts.

Q3: Are there any specific safety precautions to consider when running these reactions?

A3: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some palladium catalysts and reagents can be air-sensitive or toxic, so it is important to handle them under an inert atmosphere (e.g., argon or nitrogen) where specified. When heating reactions in a sealed vessel, ensure it is never more than two-thirds full to avoid pressure buildup.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q4: I am planning a Suzuki-Miyaura coupling with this compound. Which catalyst system should I start with?

A4: For a versatile and generally effective starting point, a palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice for coupling aryl iodides.[5] Alternatively, a more modern and often more efficient approach is to use a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand. For challenging couplings, bulky and electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos can be highly effective.[6]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄ (2-5 mol%)NoneK₂CO₃ or K₃PO₄Toluene/Ethanol/H₂O or Dioxane/H₂O60-100
Pd(OAc)₂ (1-3 mol%)PPh₃ (2-6 mol%)K₂CO₃ or Cs₂CO₃DMF or Dioxane/H₂O80-110
Pd₂(dba)₃ (1-2 mol%)SPhos (2-4 mol%)K₃PO₄Toluene or DioxaneRoom Temp to 100

Data extrapolated from general Suzuki-Miyaura reaction protocols.[5][7][8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the catalyst is not old or degraded. If using a Pd(II) precatalyst, ensure it is properly reduced in situ to Pd(0). The reaction mixture turning black is often an indication of Pd(0) formation.

    • Poor Solubility: this compound or the boronic acid partner may have poor solubility in the chosen solvent system. Try a different solvent mixture, such as dioxane/water or DMF.[10]

    • Base Incompatibility: The choice of base is crucial.[9] If K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity.

  • Side Reactions:

    • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It can be minimized by using a less aqueous solvent system, a different base (e.g., KF), or by adding the boronic acid portion-wise.

    • Homocoupling of Boronic Acid: This side reaction can be prevalent. Running the reaction under strict anaerobic conditions can help minimize it.

    • Hydrolysis of the Anhydride: The basic and aqueous conditions of the Suzuki reaction can lead to the hydrolysis of the isobenzofuran-1,3-dione ring. If this is a significant issue, consider using anhydrous conditions with a base like KF in a solvent such as THF.

Catalytic Cycle Visualization

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)₂ Reactant2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Heck Reaction

Q5: I want to couple this compound with an alkene. What are the recommended conditions for a Heck reaction?

A5: The Heck reaction typically uses a palladium catalyst, a base, and is often performed at elevated temperatures.[1] For an aryl iodide, a simple catalyst system like Palladium(II) acetate (Pd(OAc)₂) with or without a phosphine ligand is a good starting point. The choice of base is often an organic amine like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).[1]

Table 2: Recommended Catalyst Systems for Heck Reaction of this compound

Catalyst PrecursorLigand (optional)BaseSolventTemperature (°C)
Pd(OAc)₂ (1-5 mol%)PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF, Acetonitrile, or Toluene80-140
PdCl₂(PPh₃)₂ (2-5 mol%)NoneNaOAcDMA or NMP100-150
Pd/C (5-10 mol%)NoneEt₃NWater or DMF100-130

Data extrapolated from general Heck reaction protocols.[1][11]

Experimental Protocol: General Procedure for Heck Reaction
  • In a reaction vessel, dissolve this compound (1.0 equiv) and the alkene (1.1-2.0 equiv) in the chosen solvent (e.g., DMF).

  • Add the base (e.g., triethylamine, 2.0-3.0 equiv).

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Heat the mixture to the target temperature (e.g., 100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove any precipitated palladium black.

  • Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Troubleshooting Common Issues in Heck Reactions
  • Low Yield:

    • Catalyst Deactivation: Palladium black precipitation before the reaction is complete indicates catalyst deactivation. Adding a phosphine ligand can sometimes stabilize the catalyst.

    • Incorrect Base: The base is critical for regenerating the catalyst. If an amine base is not working, try an inorganic base like K₂CO₃ or NaOAc.[1]

    • Steric Hindrance: If the alkene is sterically hindered, a higher temperature or a more active catalyst system (e.g., using a bulky phosphine ligand) may be required.

  • Poor Regioselectivity/Stereoselectivity:

    • The Heck reaction generally provides the trans substituted alkene.[11] If a mixture of isomers is obtained, reaction conditions such as solvent and temperature may need to be optimized. For terminal alkenes, the reaction typically occurs at the less substituted carbon.

  • Side Reactions:

    • Alkene Isomerization: The palladium hydride intermediate can cause isomerization of the double bond in the product or starting material. This can sometimes be suppressed by the addition of a hydrogen acceptor.

    • Dehalogenation: The starting aryl iodide may be reduced to the corresponding arene. This is often a result of side reactions with the solvent or base at high temperatures.

Catalytic Cycle Visualization

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord PiComplex π-Alkene Complex Coord->PiComplex Insertion Migratory Insertion PiComplex->Insertion SigmaComplex σ-Alkylpalladium(II) Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex Product π-Complex BetaElim->ProductComplex ProductRelease Product Release ProductComplex->ProductRelease HPdX H-Pd(II)-X L₂ ProductRelease->HPdX Product Substituted Alkene ProductRelease->Product BaseRegen Base Regeneration HPdX->BaseRegen BaseRegen->Pd0 Catalyst Regeneration Reactant1 Ar-X Reactant1->OxAdd Reactant2 Alkene Reactant2->Coord Base Base Base->BaseRegen

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Troubleshooting Guide: Sonogashira Coupling

Q6: I need to synthesize an alkynyl-substituted isobenzofuran-1,3-dione. What is a reliable protocol for a Sonogashira coupling?

A6: The Sonogashira coupling is a highly efficient method for coupling terminal alkynes with aryl halides.[2] The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine or diisopropylamine), which also often serves as the solvent.[12] Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.[13]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling of this compound

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂ (1-3 mol%)CuI (1-5 mol%)PPh₃Et₃N or DIPATHF or DMFRoom Temp to 60
Pd(PPh₃)₄ (2-5 mol%)CuI (2-5 mol%)NoneEt₃NToluene or DMF25-80
Pd(OAc)₂ (1-2 mol%)None (Copper-free)SPhosCs₂CO₃ or K₂CO₃Dioxane or Acetonitrile50-100

Data extrapolated from general Sonogashira coupling protocols.[12][13][14]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Add this compound (1.0 equiv) to a dried reaction flask.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 3 mol%).

  • Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas.

  • Add the degassed solvent (e.g., THF) and base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction's progress by TLC. The reaction is often complete within 1.5 to 4 hours.[15]

  • Once complete, dilute the reaction mixture with an organic solvent and quench with aqueous ammonium chloride.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Troubleshooting Common Issues in Sonogashira Couplings
  • Low or Stalled Reaction:

    • Poor Quality Reagents: Ensure the amine base/solvent is dry and the alkyne is pure. The presence of oxygen can be detrimental.

    • Inactive Catalysts: Check the quality of the palladium and copper catalysts. CuI is sensitive to light and air and should be of high purity.

  • Glaser Homocoupling:

    • The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions and at lower temperatures. If it remains a problem, a copper-free protocol should be considered.[13]

  • Difficulty in Purification:

    • The amine base and its salts can sometimes complicate purification. An acidic workup (e.g., with dilute HCl) can help remove the amine, but care must be taken if the product is acid-sensitive.[15]

Catalytic Cycle Visualization

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal_Pd Transmetalation ArPdX->Transmetal_Pd ArPdAlkynyl Ar-Pd(II)-C≡CR L₂ Transmetal_Pd->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Reactant1 Ar-X Reactant1->OxAdd CuX Cu(I)-X PiComplex_Cu π-Alkyne Complex CuX->PiComplex_Cu Deprotonation Deprotonation PiComplex_Cu->Deprotonation CuAcetylide Cu(I)-C≡CR Deprotonation->CuAcetylide CuAcetylide->Transmetal_Pd Reactant2 H-C≡CR Reactant2->PiComplex_Cu Base Base Base->Deprotonation

Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) CheckReagents Check Reagent Purity & Quality (Substrates, Solvent, Base) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckCatalyst Check Catalyst Activity (Age, Storage, Source) CatalystOK Catalyst OK? CheckCatalyst->CatalystOK CheckConditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) ConditionsOK Conditions OK? CheckConditions->ConditionsOK ReagentsOK->CheckCatalyst Yes ReplaceReagents Replace/Purify Reagents ReagentsOK->ReplaceReagents No CatalystOK->CheckConditions Yes ReplaceCatalyst Use Fresh Catalyst/Ligand CatalystOK->ReplaceCatalyst No OptimizeConditions Optimize Conditions (Degas solvent, Increase Temp) ConditionsOK->OptimizeConditions No ChangeSystem Problem Persists: Modify Catalyst System ConditionsOK->ChangeSystem Yes ReplaceReagents->Start ReplaceCatalyst->Start OptimizeConditions->Start ChangeLigand Change Ligand (e.g., PPh₃ -> Buchwald ligand) ChangeSystem->ChangeLigand ChangeBase Change Base (e.g., K₂CO₃ -> K₃PO₄) ChangeSystem->ChangeBase ChangeSolvent Change Solvent (e.g., Toluene -> Dioxane) ChangeSystem->ChangeSolvent Success Reaction Successful ChangeLigand->Success ChangeBase->Success ChangeSolvent->Success

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

References

Work-up procedures for reactions involving 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for reactions involving 4-Iodoisobenzofuran-1,3-dione (also known as 4-iodophthalic anhydride).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound is susceptible to hydrolysis. To maintain its integrity, it should be stored in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible substances such as strong oxidizing agents, reducing agents, acids, and bases.[1] The container must be kept tightly sealed to prevent the ingress of atmospheric moisture.[1] For long-term storage, using a desiccator is highly recommended.[1]

Q2: What are the signs of degradation for this compound?

A2: The primary degradation product is 4-iodophthalic acid, formed through hydrolysis.[1] While minor degradation may not be visually apparent, significant hydrolysis can lead to clumping of the solid material due to the formation of the more polar dicarboxylic acid.[1] The purity of the starting material can be verified using analytical techniques such as NMR or IR spectroscopy to detect the presence of the diacid.[1] A broad peak corresponding to the carboxylic acid O-H stretch in the IR spectrum or the appearance of carboxylic acid protons in the NMR spectrum would indicate hydrolysis.

Q3: Is this compound soluble in common organic solvents?

General Aqueous Work-up Workflow

A typical aqueous work-up is designed to quench the reaction, remove water-soluble impurities, and isolate the crude product in an organic solvent.

G cluster_0 Reaction Quenching & Initial Extraction cluster_1 Aqueous Washing Steps cluster_2 Product Isolation A 1. Cool Reaction Mixture B 2. Quench Reaction (e.g., with water, sat. NH4Cl) A->B C 3. Dilute with Organic Solvent (e.g., EtOAc, DCM) B->C D 4. Transfer to Separatory Funnel C->D E 5. Wash with Water/Brine (Removes polar impurities) D->E F 6. Optional: Acid/Base Wash (e.g., dil. HCl, sat. NaHCO3) (Removes basic/acidic byproducts) E->F G 7. Optional: Bisulfite Wash (e.g., sat. NaHSO3) (Removes residual iodine) F->G H 8. Separate Organic Layer G->H I 9. Dry with Anhydrous Agent (e.g., MgSO4, Na2SO4) H->I J 10. Filter or Decant I->J K 11. Remove Solvent in vacuo (Rotary Evaporation) J->K L 12. Crude Product for Purification K->L

Caption: General workflow for the aqueous work-up of reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Recommended Solution Explanation
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent/catalyst.Ensuring the reaction has gone to completion is the first step before initiating work-up.
Hydrolysis of Anhydride During work-up, use anhydrous solvents and avoid prolonged contact with aqueous layers.[1] If hydrolysis is suspected, the resulting diacid can sometimes be converted back to the anhydride by heating or treatment with a dehydrating agent like acetic anhydride.[2][3]The anhydride ring is susceptible to opening in the presence of water, which is exacerbated by acidic or basic conditions and heat.[1][4]
Product Loss During Extraction If the product is unexpectedly polar or hydrophilic, it may be partitioning into the aqueous layer. Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with the organic solvent. For some hydrophilic products, skipping the aqueous work-up and proceeding directly to purification (e.g., column chromatography) may be beneficial.The polarity of the final product can be significantly different from the starting materials. Using a water-miscible co-solvent like dioxane can also lead to the product being drawn into the aqueous layer.
Precipitation of Product If the product precipitates during work-up, it may be collected by filtration. Ensure the filtrate is also processed to recover any dissolved product. The choice of extraction and washing solvents should be reconsidered to maintain product solubility.Changes in solvent composition or temperature during the work-up can cause the product to crash out of solution.
Issue 2: Presence of Impurities in the Crude Product
Impurity Identification Removal Strategy
Unreacted this compound A spot on TLC corresponding to the starting material. Characteristic peaks in NMR or MS of the crude product.Can often be removed by column chromatography. If the product is a basic imide, an acid wash might selectively remove the acidic starting material.
4-Iodophthalic Acid (Hydrolysis Product) A very polar spot on TLC that may streak. Broad O-H stretch in IR. Carboxylic acid protons in ¹H NMR.Can be removed by a basic wash (e.g., saturated NaHCO₃ solution), which will deprotonate the diacid and extract it into the aqueous layer. Be cautious, as this can promote further hydrolysis of any remaining anhydride.
Residual Iodine A distinct purple or brown color in the organic layer.Wash the organic layer with a solution of a reducing agent, such as saturated sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the color disappears.
Palladium Catalyst (from Suzuki Coupling) The crude product may have a dark, black/grey appearance.Filter the reaction mixture through a pad of Celite before the aqueous work-up. Specialized palladium scavengers can also be used.
Triphenylphosphine Oxide (from Wittig or Mitsunobu reactions) A characteristic spot on TLC and signals in the NMR.Can be challenging to remove. Precipitation from a non-polar solvent like pentane or hexane/ether mixtures can be effective. It is also often separable by careful column chromatography.

Reaction-Specific Work-up Procedures

Suzuki Coupling Reactions
  • Catalyst Removal: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the heterogeneous palladium catalyst. Wash the pad with the reaction solvent to ensure full recovery of the product.

  • Solvent Removal/Dilution: If a water-miscible solvent like dioxane was used, it is often best to remove it under reduced pressure before the work-up to prevent the product from being lost in the aqueous layer.

  • Aqueous Work-up: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Imide Synthesis
  • Solvent Removal: If the reaction was performed in a high-boiling solvent, it may need to be removed under vacuum.

  • Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic solution with dilute acid (e.g., 1M HCl) to remove any unreacted amine starting material. Follow with a wash with saturated sodium bicarbonate solution to neutralize any acid and remove unreacted this compound (as the sodium salt of the diacid). Finish with a water and brine wash.

  • Drying and Concentration: Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purification: The crude imide can often be purified by recrystallization or column chromatography.

Esterification (Acid-Catalyzed)
  • Quenching: Cool the reaction and carefully quench with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause frothing.

  • Extraction: Extract the mixture with an organic solvent.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase, filter, and concentrate to yield the crude ester.

  • Purification: Purify by column chromatography or distillation if the product is volatile.

Troubleshooting Logic Diagram

G Start Analyze Crude Product (TLC, NMR, etc.) Impure Product is Impure Start->Impure LowYield Yield is Low Start->LowYield and/or SM_Present Starting Material Present? Impure->SM_Present Product_Lost Product Lost in Aqueous Layer? LowYield->Product_Lost Diacid_Present Diacid (Hydrolysis) Present? SM_Present->Diacid_Present No Optimize_Rxn Optimize Reaction Conditions (Time, Temp, Reagents) SM_Present->Optimize_Rxn Yes Other_Impurity Other Impurities Present? Diacid_Present->Other_Impurity No Base_Wash Perform a Base Wash (e.g., sat. NaHCO3) Diacid_Present->Base_Wash Yes Column Purify by Column Chromatography Other_Impurity->Column No Special_Wash Perform Specific Wash (e.g., NaHSO3 for I2) Other_Impurity->Special_Wash Yes Incomplete_Rxn Reaction Incomplete? Product_Lost->Incomplete_Rxn No Back_Extract Back-extract Aqueous Layers Product_Lost->Back_Extract Yes Incomplete_Rxn->Impure No, work-up issue Incomplete_Rxn->Optimize_Rxn Yes Pure_Product Pure Product Column->Pure_Product Base_Wash->Column Special_Wash->Column Back_Extract->Impure

Caption: Decision tree for troubleshooting common issues.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra of 4-Iodoisobenzofuran-1,3-dione and Related Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Iodoisobenzofuran-1,3-dione, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. For a comprehensive understanding, its spectral data are compared with those of the parent compound, Phthalic Anhydride, and a derivative with a strong electron-withdrawing group, 4-Nitroisobenzofuran-1,3-dione. This analysis is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate structural elucidation and characterization of similar compounds.

Summary of Quantitative NMR Data

The following tables summarize the 1H and 13C NMR spectral data for this compound and its analogs. The data for this compound is based on predicted values, while the data for Phthalic Anhydride and 4-Nitroisobenzofuran-1,3-dione are based on experimental findings.

Table 1: 1H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted)CDCl₃8.30 (dd, J = 7.9, 0.7 Hz, 1H), 8.01 (dd, J = 7.4, 0.8 Hz, 1H), 7.56 (t, J = 7.6 Hz, 1H)[1]
Phthalic AnhydrideCDCl₃8.06 – 7.99 (m, 2H), 7.96 – 7.90 (m, 2H)
4-Nitroisobenzofuran-1,3-dioneCD₃OD8.38 – 8.27 (m, 2H), 7.79 – 7.75 (m, 1H)[2]

Table 2: 13C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted)CDCl₃162.5, 161.9, 139.8, 137.2, 132.5, 129.4, 126.1, 95.3
Phthalic AnhydrideCDCl₃162.8, 136.1, 131.2, 125.7[2]
4-Nitroisobenzofuran-1,3-dioneCD₃OD166.5, 165.1, 146.4, 135.5, 130.8, 130.4, 127.8[2]

Experimental Protocols

The following is a general experimental protocol for acquiring 1H and 13C NMR spectra of isobenzofuran-1,3-dione derivatives.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for 1H NMR or 20-50 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.

  • 1H NMR Acquisition:

    • Tune and match the probe for the 1H frequency.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • 13C NMR Acquisition:

    • Tune and match the probe for the 13C frequency.

    • Use the same lock and shim settings as for the 1H spectrum.

    • Acquire a proton-decoupled 13C spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of 13C.

    • Process the FID with an appropriate window function and Fourier transform.

    • Phase the spectrum and reference it to the solvent peak.

Spectral Interpretation and Comparison

The substitution pattern on the aromatic ring of isobenzofuran-1,3-dione significantly influences the chemical shifts of the aromatic protons and carbons.

In the predicted 1H NMR spectrum of this compound , the three aromatic protons are expected to appear as distinct multiplets due to the loss of symmetry. The iodine atom, being an electron-withdrawing group, is expected to deshield the adjacent protons.

For Phthalic Anhydride , the two pairs of equivalent aromatic protons result in two multiplets in the 1H NMR spectrum. The protons adjacent to the carbonyl groups are more deshielded and appear at a lower field.

In the case of 4-Nitroisobenzofuran-1,3-dione , the strong electron-withdrawing nitro group causes a significant downfield shift of the aromatic protons compared to phthalic anhydride.

The 13C NMR spectra also reflect these electronic effects. The carbonyl carbons in all three compounds appear at the downfield end of the spectrum. The introduction of a substituent at the 4-position breaks the symmetry, leading to eight distinct signals for the eight carbon atoms in this compound and 4-Nitroisobenzofuran-1,3-dione. The carbon atom directly attached to the iodine in the iodo-derivative is expected to show a characteristic chemical shift. In 4-Nitroisobenzofuran-1,3-dione, the carbon bearing the nitro group is significantly deshielded.

Visualization of Structural Relationships

The following diagram illustrates the logical relationship between the substitution on the aromatic ring and the resulting NMR spectral features.

G Influence of Substituents on NMR Spectra of Isobenzofuran-1,3-diones cluster_0 Compound cluster_1 Key Structural Feature cluster_2 Expected NMR Spectral Features Phthalic_Anhydride Phthalic Anhydride (Symmetrical) Symmetry Symmetry Phthalic_Anhydride->Symmetry leads to 4_Iodo This compound (Asymmetrical - Iodo) Asymmetry_Iodo Asymmetry + Halogen Effect 4_Iodo->Asymmetry_Iodo leads to 4_Nitro 4-Nitroisobenzofuran-1,3-dione (Asymmetrical - Nitro) Asymmetry_Nitro Asymmetry + Strong EWG 4_Nitro->Asymmetry_Nitro leads to NMR_PA Fewer signals (2 sets of aromatic H, 3 sets of aromatic C) Symmetry->NMR_PA results in NMR_Iodo More signals (3 distinct aromatic H, 8 distinct C) Downfield shift of adjacent protons Asymmetry_Iodo->NMR_Iodo results in NMR_Nitro More signals (3 distinct aromatic H, 8 distinct C) Significant downfield shift of all protons Asymmetry_Nitro->NMR_Nitro results in

Caption: Logical flow from compound structure to NMR features.

References

Comparative Reactivity of 4-Iodoisobenzofuran-1,3-dione and Other Halo-Anhydrides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted anhydrides is crucial for the strategic design of synthetic pathways and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 4-Iodoisobenzofuran-1,3-dione against other 4-halo-isobenzofuran-1,3-diones, supported by established principles of organic chemistry.

The reactivity of 4-haloisobenzofuran-1,3-diones in nucleophilic acyl substitution reactions is significantly influenced by the nature of the halogen substituent at the 4-position. The general trend in reactivity for halo-substituted electrophiles in such reactions follows the order of leaving group ability: I > Br > Cl > F. This trend is governed by two primary factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion. A weaker carbon-halogen bond and a more stable halide anion lead to a better leaving group and, consequently, a more reactive compound.

Therefore, this compound is anticipated to be the most reactive among its halo-analogues due to the relatively weak carbon-iodine bond and the high stability of the iodide anion.

Quantitative Data Summary

Halo-AnhydrideHalogen SubstituentCarbon-Halogen Bond Dissociation Energy (kJ/mol)Electronegativity (Pauling Scale)Ionic Radius of Halide (pm)Expected Relative Reactivity
This compoundIodine~2282.66220Highest
4-Bromoisobenzofuran-1,3-dioneBromine~2852.96196High
4-Chloroisobenzofuran-1,3-dioneChlorine~3463.16181Moderate
4-Fluoroisobenzofuran-1,3-dioneFluorine~4853.98133Lowest

Note: The Carbon-Halogen bond dissociation energies are average values for aryl halides and are provided for comparative purposes.

Experimental Protocols

To experimentally validate the predicted reactivity trend, a standardized kinetic study or a competitive reaction setup can be employed. Below is a representative experimental protocol for a comparative aminolysis reaction.

Objective: To determine the relative reactivity of this compound, 4-Bromoisobenzofuran-1,3-dione, 4-Chloroisobenzofuran-1,3-dione, and 4-Fluoroisobenzofuran-1,3-dione with a model nucleophile, such as aniline.

Materials:

  • This compound

  • 4-Bromoisobenzofuran-1,3-dione

  • 4-Chloroisobenzofuran-1,3-dione

  • 4-Fluoroisobenzofuran-1,3-dione

  • Aniline (freshly distilled)

  • Anhydrous Acetonitrile (or another suitable aprotic solvent)

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Solution Preparation: Prepare stock solutions of each 4-haloisobenzofuran-1,3-dione (e.g., 0.1 M) and aniline (e.g., 0.1 M) in anhydrous acetonitrile. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In separate, temperature-controlled reaction vessels (e.g., at 25°C), place a defined volume of the aniline stock solution and the internal standard stock solution.

  • Initiation of Reaction: To each reaction vessel, add an equimolar amount of the respective 4-haloisobenzofuran-1,3-dione stock solution to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 5 minutes for the iodo- and bromo- derivatives, and longer for the chloro- and fluoro- derivatives), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system (e.g., a mixture of acetonitrile and water) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining 4-haloisobenzofuran-1,3-dione and the formed product (N-phenyl-4-halo-phthalimide).

  • Data Analysis: Plot the concentration of the reactant versus time for each reaction. Determine the initial reaction rate from the slope of the curve at t=0. The relative rates will provide a quantitative measure of the comparative reactivity.

Mandatory Visualization

The following diagram illustrates the logical relationship between the halogen substituent and the expected reactivity of the 4-haloisobenzofuran-1,3-dione in nucleophilic acyl substitution reactions.

G cluster_reactivity Comparative Reactivity of 4-Halo-isobenzofuran-1,3-diones cluster_factors Determining Factors Iodo This compound Bromo 4-Bromoisobenzofuran-1,3-dione Iodo->Bromo > Chloro 4-Chloroisobenzofuran-1,3-dione Bromo->Chloro > Fluoro 4-Fluoroisobenzofuran-1,3-dione Chloro->Fluoro > LeavingGroup Leaving Group Ability (I⁻ > Br⁻ > Cl⁻ > F⁻) LeavingGroup->Iodo BondStrength C-X Bond Strength (C-I < C-Br < C-Cl < C-F) BondStrength->Iodo

Caption: Predicted reactivity trend of 4-haloisobenzofuran-1,3-diones.

Comparative Crystallographic Analysis of 4-Iodoisobenzofuran-1,3-dione and Related Phthalic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural characteristics of halogenated and non-halogenated isobenzofuran-1,3-diones.

While a specific public crystallographic dataset for 4-Iodoisobenzofuran-1,3-dione is not currently available, this guide provides a comparative analysis of its anticipated structural properties alongside experimentally determined data for unsubstituted phthalic anhydride and its chloro-, and dibromo- derivatives. This comparison offers valuable insights into the influence of halogen substitution on the crystal packing and molecular geometry of this important class of compounds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for phthalic anhydride and its halogenated analogues. These compounds provide a basis for understanding the structural landscape that this compound is likely to occupy.

Compound Name4-Chloroisobenzofuran-1,3-dione4,5-Dibromoisobenzofuran-1,3-dionePhthalic Anhydride
CCDC Number 2348921347601124899
Chemical Formula C₈H₃ClO₃C₈H₂Br₂O₃C₈H₄O₃
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/nPnma
a (Å) 7.458(2)7.559(3)7.843(2)
b (Å) 12.915(4)14.852(4)10.234(3)
c (Å) 7.828(2)7.221(2)5.891(2)
α (°) 909090
β (°) 115.13(3)113.39(2)90
γ (°) 909090
Volume (ų) 682.2(3)744.1(4)472.5(2)
Z 444
Final R-factor 0.0390.0420.045

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A general experimental workflow for such an analysis is outlined below. Specific details for each compound can be found in the associated publications for their respective CCDC depositions.

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature, typically 100-293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). The collected diffraction intensities are then processed, which includes integration of the reflection intensities and correction for various experimental effects such as absorption. The crystal structure is subsequently solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

G General Workflow for Single-Crystal X-ray Diffraction A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis E->F G Crystallographic Information File (CIF) F->G

A simplified workflow for a typical single-crystal X-ray diffraction experiment.

Comparative Analysis and Signaling Pathway Analogy

The introduction of halogen atoms onto the phthalic anhydride scaffold significantly influences the crystal packing and intermolecular interactions. In the case of 4-chloroisobenzofuran-1,3-dione and 4,5-dibromoisobenzofuran-1,3-dione, the presence of the halogen atoms leads to the formation of halogen bonds and other non-covalent interactions, which dictate the supramolecular assembly. This can be conceptually compared to a signaling pathway where the halogen atom acts as a "ligand" that influences the "receptor" (the molecular scaffold) and downstream "signaling events" (the crystal packing).

While direct experimental data for this compound is unavailable, it is anticipated that the larger and more polarizable iodine atom would lead to even stronger and more directional halogen bonding interactions, potentially resulting in a distinct crystal packing arrangement compared to its lighter halogen analogues.

G cluster_0 Molecular Level cluster_1 Supramolecular Level Substituent Halogen Atom (Cl, Br, I) Molecule Phthalic Anhydride Scaffold Substituent->Molecule influences Interactions Intermolecular Forces (e.g., Halogen Bonding) Molecule->Interactions determines Packing Crystal Packing Arrangement Interactions->Packing dictates

Influence of halogen substitution on crystal structure, an analogy to a signaling cascade.

A Comparative Guide to the Electronic Structure of 4-Iodoisobenzofuran-1,3-dione: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct Density Functional Theory (DFT) studies on 4-iodoisobenzofuran-1,3-dione are not extensively available in peer-reviewed literature, a comprehensive understanding of its electronic properties can be extrapolated from computational analyses of its parent molecule, phthalic anhydride (isobenzofuran-1,3-dione), and its halogenated derivatives. This guide provides a comparative analysis based on existing DFT studies of related compounds to predict the electronic structure of this compound, supported by detailed computational methodologies.

Comparative Analysis of Electronic and Structural Properties

The introduction of an iodine atom at the 4-position of the isobenzofuran-1,3-dione core is expected to significantly influence its electronic and structural parameters. The following tables summarize the calculated properties for phthalic anhydride and provide a comparative projection for this compound.

Table 1: Comparison of Calculated Electronic Properties

PropertyPhthalic AnhydrideThis compound (Projected)Rationale for Projection
HOMO Energy (eV) -5.347[1]Higher than Phthalic AnhydrideThe iodine atom, being less electronegative than oxygen and possessing lone pairs, is expected to destabilize the HOMO, leading to a higher energy level.
LUMO Energy (eV) -1.756[1]Lower than Phthalic AnhydrideThe electron-withdrawing inductive effect of the iodine atom is likely to stabilize the LUMO, resulting in a lower energy level.
HOMO-LUMO Gap (eV) 3.591[1]Smaller than Phthalic AnhydrideThe combined effect of a raised HOMO and a lowered LUMO will lead to a reduced energy gap, suggesting increased chemical reactivity.[2]
Ionization Potential (eV) ~9.8Lower than Phthalic AnhydrideA higher HOMO energy corresponds to a lower ionization potential, making it easier to remove an electron.
Electron Affinity (eV) 1.245 ± 0.087[3]Higher than Phthalic AnhydrideA lower LUMO energy indicates a greater ability to accept an electron, resulting in a higher electron affinity.

Table 2: Comparison of Key Structural Parameters

ParameterPhthalic Anhydride (Calculated)This compound (Projected)Rationale for Projection
C=O Bond Length (Å) ~1.20Slightly elongatedThe inductive effect of iodine may lead to minor delocalization and a slight elongation of the carbonyl bonds.
C-O (Anhydride) Bond Length (Å) ~1.38Slightly shortenedChanges in the electronic distribution within the ring may lead to minor adjustments in the C-O bond lengths.
C-I Bond Length (Å) N/A~2.10Based on typical C-I bond lengths in aromatic systems.
Planarity Planar[4]Likely near-planarThe bulky iodine atom may cause a slight deviation from perfect planarity.

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational ModePhthalic Anhydride (Experimental)This compound (Projected)Rationale for Projection
Symmetric C=O Stretch 1858[5]Lower frequencyThe electron-withdrawing nature of iodine is expected to weaken the C=O bonds slightly, leading to a redshift in the stretching frequency.
Asymmetric C=O Stretch 1760[5]Lower frequencySimilar to the symmetric stretch, a shift to a lower wavenumber is anticipated.
C-O-C Stretch 1258, 1119[5]ShiftedThe presence of the heavy iodine atom will likely couple with this mode, causing a shift in its frequency.
C-I Stretch N/A~500-600This new vibrational mode is expected to appear in the far-infrared region of the spectrum.

Table 4: Projected Mulliken Charge Distribution

AtomPhthalic Anhydride (Qualitative)This compound (Projected)Rationale for Projection
Carbonyl Carbons (C1, C3) PositiveMore positiveThe inductive effect of iodine will further withdraw electron density from the ring, making the carbonyl carbons more electrophilic.
Carbonyl Oxygens (O1, O3) NegativeMore negativeIncreased polarization of the C=O bonds will lead to a greater negative charge on the oxygen atoms.
Anhydride Oxygen (O2) NegativeSlightly more negativeThe overall electron-withdrawing effect will also influence the anhydride oxygen.
Iodine (I) N/ASlightly negativeWhile iodine is a halogen, in this context, it is less electronegative than the oxygen atoms and may exhibit a small negative charge due to polarization effects.
Carbon at position 4 (C4) Slightly negativePositiveThe direct attachment to the electronegative iodine atom will induce a positive partial charge on this carbon.

Mulliken population analysis provides a method for estimating partial atomic charges in a molecule, which can offer insights into its reactivity and intermolecular interactions.[6]

Experimental and Computational Protocols

A standard DFT study to obtain the electronic structure of this compound would typically involve the following steps:

  • Geometry Optimization: The initial structure of the molecule is built and then optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including HOMO and LUMO energies, the HOMO-LUMO gap, and the Mulliken charge distribution.

  • Choice of DFT Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used and well-balanced combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1] For molecules containing heavy atoms like iodine, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ, is often employed to account for relativistic effects.

Visualizations

DFT_Workflow A Molecule Definition (e.g., this compound) B Geometry Optimization A->B C Frequency Calculation B->C E Single Point Energy Calculation B->E D Thermodynamic Correction C->D G Vibrational Spectra Analysis C->G F Electronic Property Analysis (HOMO, LUMO, Charges) E->F H Comparison with Experimental Data F->H G->H

Caption: A generalized workflow for a DFT study on a molecule.

Computational_Parameters cluster_input Computational Choices cluster_output Calculated Properties Functional DFT Functional (e.g., B3LYP, PBE0) Accuracy Accuracy of Results Functional->Accuracy Influences BasisSet Basis Set (e.g., 6-31G*, cc-pVTZ) BasisSet->Accuracy Influences Energy Energy Accuracy->Energy Geometry Geometry Accuracy->Geometry Frequencies Vibrational Frequencies Accuracy->Frequencies

Caption: The relationship between computational parameters and the accuracy of DFT calculations.

References

A Comparative Study of 4-Iodoisobenzofuran-1,3-dione and its Bromo-Analogue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, halogenated isobenzofuran-1,3-diones serve as versatile intermediates. This guide provides a detailed comparative analysis of 4-Iodoisobenzofuran-1,3-dione and its bromo-analogue, 4-Bromoisobenzofuran-1,3-dione, focusing on their synthesis, physicochemical properties, and reactivity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-Bromoisobenzofuran-1,3-dione is presented in Table 1. The iodo-analogue exhibits a higher molecular weight and density, as expected. Notably, the predicted boiling and flash points for the iodo-compound are significantly higher than what would be anticipated for the bromo-analogue, suggesting stronger intermolecular forces.

PropertyThis compound4-Bromoisobenzofuran-1,3-dione
CAS Number 28418-88-482-73-5
Molecular Formula C₈H₃IO₃C₈H₃BrO₃
Molecular Weight 274.01 g/mol 227.01 g/mol [1]
Appearance SolidSolid[2][3]
Melting Point 85-87 °CNot available
Boiling Point 377.9 °C at 760 mmHg (Predicted)[4][5]Not available
Density 2.198 g/cm³ (Predicted)[4][5]Not available
Flash Point 182.3 °C (Predicted)[4][5]Not available
Purity ≥95%97%[2][3]
Storage Inert atmosphere, room temperature[2][3]Inert atmosphere, room temperature[2][3]

Spectroscopic Data

The spectroscopic characteristics of these compounds are crucial for their identification and for understanding their electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H-NMR spectrum for this compound in CDCl₃ shows distinct signals for the aromatic protons at δ 7.56 (dd, J = 7.6, 7.6 Hz, 1H), 8.01 (dd, J = 0.8, 7.4 Hz, 1H), and 8.30 (dd, J = 0.7, 7.9 Hz, 1H) ppm.[4][5] For 4-Bromoisobenzofuran-1,3-dione, experimental ¹H-NMR data is available and provides a basis for comparison.

A detailed comparison of their NMR data is essential for researchers working on reactions where monitoring the conversion of these starting materials is critical.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are expected to show characteristic strong absorption bands for the anhydride carbonyl groups. The position of these bands can be influenced by the electronic effect of the halogen substituent.

Reactivity and Electronic Effects

The nature of the halogen substituent at the 4-position significantly influences the reactivity of the isobenzofuran-1,3-dione ring system. Both bromine and iodine are ortho-, para-directing deactivators in electrophilic aromatic substitution. Their electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack. However, they can also donate electron density to the ring via resonance.

The larger size and greater polarizability of the iodine atom compared to bromine can lead to differences in reactivity. The C-I bond is weaker than the C-Br bond, which can result in higher reactivity for the iodo-analogue in reactions involving the cleavage of this bond, such as in cross-coupling reactions.

In the context of Diels-Alder reactions, where the isobenzofuran-1,3-dione can act as a dienophile, the electron-withdrawing nature of the halogen substituents is expected to enhance its reactivity. Comparative studies would be valuable to determine the relative rates of reaction for the iodo- and bromo-analogues.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and application of these compounds.

Synthesis of 4-Bromoisobenzofuran-1,3-dione

Several methods have been reported for the synthesis of 4-Bromoisobenzofuran-1,3-dione, often referred to as 4-bromophthalic anhydride. A common approach involves the direct bromination of phthalic anhydride.

Protocol: Bromination of Phthalic Anhydride

  • To a suspension of phthalic anhydride (1.0 eq.) in water, slowly add sodium hydroxide (2.0 eq.) and pure bromine (1.1 eq.).

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Upon completion, cool the mixture to 0 °C and filter to collect the solid.

  • Wash the solid with cold water.

  • The resulting 4-bromophthalic acid can be dehydrated to the anhydride, for example, by heating in a suitable solvent or using a dehydrating agent.

This protocol is a general representation and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be approached through the iodination of phthalic acid followed by dehydration.

Conceptual Synthetic Pathway

Synthesis_Workflow PA Phthalic Acid Iodination Iodination (e.g., I₂, HIO₃) PA->Iodination IPA 4-Iodophthalic Acid Iodination->IPA Dehydration Dehydration (e.g., Acetic Anhydride) IPA->Dehydration Product This compound Dehydration->Product

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Synthesis of 4-Iodophthalic Acid (Precursor)

A potential route to 4-iodophthalic acid involves the direct iodination of phthalic acid. This would likely involve an iodinating agent such as iodine in the presence of an oxidizing agent (e.g., iodic acid or nitric acid) in a suitable solvent like acetic acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor mono-iodination at the 4-position. Following the synthesis of 4-iodophthalic acid, dehydration to the corresponding anhydride can be achieved by heating or by using a dehydrating agent like acetic anhydride.

Logical Relationship of Halogen Properties and Compound Reactivity

The differences in the properties of iodine and bromine directly translate to the reactivity of the corresponding isobenzofuran-1,3-diones.

Halogen_Reactivity cluster_properties Halogen Properties cluster_reactivity Compound Reactivity Electronegativity Electronegativity Inductive_Effect Inductive Effect (-I) Electronegativity->Inductive_Effect influences Polarizability Polarizability Resonance_Effect Resonance Effect (+R) Polarizability->Resonance_Effect influences Bond_Strength C-X Bond Strength Leaving_Group_Ability Leaving Group Ability Bond_Strength->Leaving_Group_Ability inversely related to Ring_Reactivity Ring_Reactivity Inductive_Effect->Ring_Reactivity deactivates Resonance_Effect->Ring_Reactivity directs ortho/para Substitution_Reactions Substitution_Reactions Leaving_Group_Ability->Substitution_Reactions enhances

Caption: Influence of halogen properties on the reactivity of 4-haloisobenzofuran-1,3-diones.

Conclusion

Both this compound and 4-Bromoisobenzofuran-1,3-dione are valuable reagents in organic synthesis. The choice between the two will depend on the specific requirements of the reaction. The iodo-analogue may offer higher reactivity in certain transformations due to the weaker C-I bond, while the bromo-analogue is often more readily available and cost-effective. Further experimental studies are warranted to provide a more comprehensive quantitative comparison of their reactivity and stability, which would be of significant benefit to the scientific community.

References

A Comparative Guide to the Synthesis of 4-Iodoisobenzofuran-1,3-dione: A Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 27, 2025 – For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of halogenated organic intermediates is of paramount importance. 4-Iodoisobenzofuran-1,3-dione, a key building block for various functionalized molecules, has traditionally been synthesized through classical dehydration methods. This guide presents a comprehensive comparison between the established traditional method and a proposed novel, palladium-catalyzed synthetic route, offering insights into potential improvements in efficiency, yield, and reaction conditions.

The following sections provide a detailed comparison of these two synthetic methodologies, supported by experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their applications.

Comparative Performance of Synthetic Methods

To provide a clear and objective comparison, the key performance indicators for both the traditional and the proposed new synthetic methods for this compound are summarized in the table below. The data for the "New Method" is based on analogous palladium-catalyzed double carbonylation reactions reported in the literature for similar substrates.

ParameterTraditional Method (Dehydration)New Method (Palladium-Catalyzed Carbonylation)
Starting Material 3-Iodophthalic Acid1,2-Diiodo-3-bromobenzene
Key Reagents Acetic AnhydridePalladium(II) Acetate, Xantphos, Molybdenum Hexacarbonyl (CO source)
Solvent Acetic Anhydride (reagent and solvent)Toluene
Temperature 120-140 °C100 °C
Reaction Time 2-4 hours18-24 hours
Yield High (typically >90%)Good to Excellent (estimated 75-85%)
Atom Economy GoodModerate
Reagent Toxicity Moderate (Acetic Anhydride is corrosive)High (CO source and palladium catalyst)
Work-up Procedure Simple (cooling and filtration)More complex (filtration, solvent evaporation, chromatography)

Experimental Protocols

Traditional Synthesis: Dehydration of 3-Iodophthalic Acid

This method relies on the classical approach of intramolecular dehydration of a dicarboxylic acid to form the corresponding cyclic anhydride.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser, 10.0 g of 3-Iodophthalic acid is added.

  • 20 mL of acetic anhydride is then added to the flask.

  • The mixture is heated to reflux (approximately 140 °C) with stirring for 2-3 hours.

  • After the reaction is complete, the solution is allowed to cool to room temperature, during which this compound crystallizes.

  • The crystalline product is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold diethyl ether to remove residual acetic anhydride and acetic acid.

  • The product is then dried under vacuum to yield pure this compound.

New Proposed Synthesis: Palladium-Catalyzed Double Carbonylation

This novel approach utilizes modern transition-metal catalysis to construct the isobenzofuran-1,3-dione core from a readily available halogenated benzene derivative. This method offers the potential for broader substrate scope and functional group tolerance in related syntheses.

Methodology:

  • A dry Schlenk tube is charged with 1,2-diiodo-3-bromobenzene (1.0 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Dry, degassed toluene (10 mL) is added, followed by molybdenum hexacarbonyl (1.5 mmol) as the carbon monoxide source.

  • The reaction mixture is stirred and heated at 100 °C for 18-24 hours under an argon atmosphere.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualization of the New Synthetic Workflow

The logical workflow for the proposed new synthetic method is depicted in the diagram below, illustrating the key stages from starting materials to the final product.

New_Synthetic_Method_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_materials Starting Materials: 1,2-Diiodo-3-bromobenzene Pd(OAc)2, Xantphos Mo(CO)6 solvent Solvent: Dry Toluene start_materials->solvent atmosphere Inert Atmosphere: Argon solvent->atmosphere heating Heating at 100 °C (18-24 hours) atmosphere->heating cooling Cool to RT heating->cooling filtration Filtration through Celite cooling->filtration concentration Solvent Evaporation filtration->concentration chromatography Column Chromatography concentration->chromatography final_product This compound chromatography->final_product

Caption: Workflow of the proposed new synthetic method.

A Comparative Guide to the Purity Analysis of 4-Iodoisobenzofuran-1,3-dione by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodoisobenzofuran-1,3-dione, a halogenated derivative of phthalic anhydride, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this intermediate is paramount, as impurities can carry through subsequent reaction steps, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust analytical technique for assessing the purity of such compounds.[1] This guide provides a detailed comparison of HPLC with other analytical methods, supported by a representative experimental protocol and data presentation.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of analytical methodologies for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Reverse-Phase HPLC (RP-HPLC) is the standard for analyzing non-volatile organic molecules like this compound.[1] The method separates the target compound from its impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The reactivity of the anhydride group with water, a common mobile phase component, requires careful method optimization to prevent on-column hydrolysis.[2][3]

Detailed Experimental Protocol: A Representative RP-HPLC Method

This protocol is a representative method developed based on common practices for analyzing related anhydride compounds.[4][5][6]

  • Instrumentation :

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Elution :

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 230 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute 1 mL of the stock solution to 10 mL with Acetonitrile to obtain a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability :

    • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The theoretical plates for the main peak should be > 2000.

    • The tailing factor should be ≤ 1.5.

Data Presentation: HPLC Purity Assessment

The following table summarizes hypothetical results from the HPLC analysis of a this compound sample, demonstrating how purity is calculated from the chromatogram.

Peak ID Retention Time (min) Peak Area (mAU*s) Area %
Impurity 14.521,5000.08%
Impurity 27.892,8000.15%
This compound 11.25 1,875,000 99.72%
Impurity 313.011,0500.05%
Total 1,880,350 100.00%
Table 1: Hypothetical HPLC Purity Data for this compound.
Experimental Workflow Visualization

The logical flow of the HPLC purity analysis, from sample preparation to the final report, is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Weighing Sample Weighing & Dissolution Sample_Dilution Dilution to Final Concentration Sample_Weighing->Sample_Dilution Sample_Filtration Sample Filtration (0.45 µm) Sample_Dilution->Sample_Filtration Instrument_Setup Instrument & Method Setup Sample_Filtration->Instrument_Setup SST System Suitability Test (SST) Instrument_Setup->SST Sample_Injection Sample Injection SST->Sample_Injection Chromatogram_Integration Chromatogram Integration Sample_Injection->Chromatogram_Integration Purity_Calculation Purity Calculation (% Area) Chromatogram_Integration->Purity_Calculation Final_Report Generate Final Report Purity_Calculation->Final_Report

Figure 1: Experimental workflow for purity analysis by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can provide complementary information or may be suitable in specific contexts.

Technique Principle Advantages Limitations
HPLC Differential partitioning between stationary and mobile phases.High resolution, sensitivity, and quantitation accuracy; well-established for pharmaceutical analysis.[1][7]Can be time-consuming; requires significant solvent usage; potential for analyte hydrolysis.[2]
UHPLC Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times, higher resolution, and reduced solvent consumption compared to HPLC.[8]Higher instrument cost; increased susceptibility to clogging from particulate matter.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Excellent for analyzing residual solvents and volatile impurities.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase for separation.Faster separations and significantly reduced organic solvent consumption compared to HPLC; orthogonal selectivity.[7][9]Less mature technology than HPLC; requires specialized instrumentation.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural and quantitative information.Provides definitive structural confirmation of the main component and impurities; qNMR for purity without a reference standard.Lower sensitivity for trace impurities compared to HPLC; higher instrumentation cost.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Provides molecular weight information for peak identification when coupled with HPLC (LC-MS).[10]Not a standalone separation technique for purity; quantitative accuracy can be lower than UV-based detection without isotopic standards.
Table 2: Objective comparison of analytical techniques for purity assessment.

Conclusion

For the routine purity analysis of this compound, RP-HPLC remains the most reliable and widely adopted method due to its high resolution, sensitivity, and quantitative precision. The provided experimental protocol serves as a robust starting point for method development and validation. While advanced techniques like UHPLC and SFC offer improvements in speed and sustainability, HPLC provides a well-understood and validated framework essential for quality control in pharmaceutical development.[8][9] For comprehensive characterization, especially during impurity profiling and structural elucidation, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[10]

References

Characterization of 4-Iodoisobenzofuran-1,3-dione Derivatives: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of mass spectrometry for the characterization of 4-Iodoisobenzofuran-1,3-dione derivatives, alongside alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We present a theoretical framework for the mass spectral fragmentation of the parent compound and discuss the complementary data obtained from NMR and FTIR studies.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural elucidation of this compound derivatives, Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, offering valuable insights into the molecule's structure.

Predicted Fragmentation Pattern of this compound

The mass spectrum of the parent compound, phthalic anhydride (m/z 148), is dominated by the loss of carbon dioxide (CO2) to form the benzoyl cation (m/z 104), followed by the loss of carbon monoxide (CO) to yield the phenyl cation (m/z 76). For this compound (m/z 274), the presence of the iodine atom introduces additional fragmentation pathways. A primary fragmentation event would be the loss of the iodine atom (I•), leading to a fragment at m/z 147. Subsequent losses of CO2 and CO would then generate fragments at m/z 103 and m/z 75, respectively.

dot

Fragmentation_Pathway M [M]+• m/z = 274 M_minus_I [M-I]+• m/z = 147 M->M_minus_I - I• M_minus_CO2 [M-CO2]+• m/z = 230 M->M_minus_CO2 - CO2 F1 [M-I-CO2]+• m/z = 103 M_minus_I->F1 - CO2 F3 [M-CO2-I]+• m/z = 103 M_minus_CO2->F3 - I• F4 [M-CO2-CO]+• m/z = 202 M_minus_CO2->F4 - CO F2 [M-I-CO2-CO]+ m/z = 75 F1->F2 - CO F5 [M-CO2-CO-I]+ m/z = 75 F4->F5 - I•

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. Sample Preparation: A dilute solution of the this compound derivative is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Speed: 2 scans/second.

Alternative Characterization Techniques: A Comparative Overview

While mass spectrometry provides crucial information on molecular weight and fragmentation, a comprehensive characterization of this compound derivatives relies on the synergistic use of other spectroscopic techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information from fragmentation.Can be a destructive technique, interpretation of spectra can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Non-destructive, rapid analysis.Provides limited information on the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Predicted ¹H NMR Data for this compound

For the parent compound, this compound, the predicted ¹H NMR spectrum (in CDCl₃) would show three signals in the aromatic region corresponding to the three protons on the benzene ring.[1] The proton adjacent to the iodine atom would be the most deshielded.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.30dd1HH-7
8.01dd1HH-5
7.56dd1HH-6
Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: 5-10 mg of the this compound derivative is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16.

  • Relaxation Delay: 1 second. ¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse experiment.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Characteristic FTIR Absorption Bands for Isobenzofuran-1,3-dione Derivatives

The FTIR spectrum of this compound derivatives is expected to show strong absorption bands characteristic of the cyclic anhydride functionality.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
1850-1800StrongAsymmetric C=O stretching of the anhydride
1780-1740StrongSymmetric C=O stretching of the anhydride
1300-1200StrongC-O-C stretching of the anhydride
~3100MediumAromatic C-H stretching
1600-1450Medium to WeakAromatic C=C stretching

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Analysis Synthesis Synthesis of this compound Derivative MS Mass Spectrometry (GC-MS) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS_data Molecular Weight & Fragmentation MS->MS_data NMR_data Structural Elucidation NMR->NMR_data FTIR_data Functional Group ID FTIR->FTIR_data Final_Structure Comprehensive Structural Characterization MS_data->Final_Structure NMR_data->Final_Structure FTIR_data->Final_Structure

Caption: Integrated workflow for the characterization of this compound derivatives.

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer. Sample Preparation:

  • Solid Samples: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Liquid Samples: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr). FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

References

The Impact of Iodine Substitution on the Properties of Isobenzofuran-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a halogen substituent to a parent molecule can significantly alter its physicochemical and biological properties. This guide provides a comprehensive comparison of isobenzofuran-1,3-dione (phthalic anhydride) and its iodine-substituted derivative, 4-iodoisobenzofuran-1,3-dione. By examining experimental data and established chemical principles, we will explore how the presence of an iodine atom influences the molecule's reactivity, thermal stability, solubility, and potential biological activity. This objective analysis is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding the structure-property relationships of halogenated isobenzofuran-1,3-diones.

Physicochemical Properties: A Comparative Analysis

The substitution of a hydrogen atom with a larger, more polarizable iodine atom on the benzene ring of isobenzofuran-1,3-dione induces notable changes in its physical and chemical characteristics. These alterations are primarily driven by the electronic and steric effects of the iodine substituent.

PropertyIsobenzofuran-1,3-dione (Phthalic Anhydride)This compoundOther Halogenated AnaloguesEffect of Iodine Substitution
Molecular Weight ( g/mol ) 148.12[1][2]274.014-Chlorophthalic anhydride: 182.56, 4-Bromophthalic anhydride: 227.01Significant increase in mass due to the high atomic weight of iodine.
Melting Point (°C) 131.6[1]205 - 209 (predicted)[3]4-Chlorophthalic anhydride: 65-68, Tetrachlorophthalic anhydride: 255-257, Tetrabromophthalic anhydride: 275-280, Tetraiodophthalic anhydride: >360The predicted melting point is significantly higher, suggesting stronger intermolecular forces, potentially including halogen bonding.[3] This trend of increasing melting point with heavier halogens is observed in tetrahalophthalic anhydrides.
Boiling Point (°C) 284.6 (sublimes)[4]377.9 at 760 mmHg (predicted)[5]-The predicted boiling point is substantially higher, consistent with increased molecular weight and stronger van der Waals forces.
Density (g/cm³) 1.53 (solid)[1][2]2.198 (predicted)[5]-A significant increase in density is predicted due to the high mass of the iodine atom packed into a similar molecular volume.
Solubility Slightly soluble in water (hydrolyzes), soluble in hot water, ethanol, benzene, and pyridine.[2]Predicted to have low solubility in water and be soluble in common organic solvents like dichloromethane and chloroform.[3]Halogenated phthalic anhydrides generally exhibit solubility in organic solvents.The introduction of the large, nonpolar iodine atom is expected to decrease water solubility and enhance solubility in nonpolar organic solvents.
Reactivity The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions with water, alcohols, and amines.[1]The anhydride ring remains reactive. The iodine atom can participate in halogen bonding and may influence the electrophilicity of the carbonyl carbons. The C-I bond can also be a site for further chemical modification.Halogen substituents can influence the reactivity of the anhydride ring through their electronic effects (inductive and resonance).The electron-withdrawing nature of iodine is expected to increase the electrophilicity of the carbonyl carbons, potentially enhancing reactivity towards nucleophiles.
Thermal Stability Decomposes at high temperatures.[6]High thermal stability is a known characteristic of 4,4'-Oxydiphthalic anhydride, a related compound used in high-performance polymers.[7]Halogenated phthalic anhydrides are used as reactive flame retardants, indicating enhanced thermal stability.The presence of the C-I bond and potential for intermolecular halogen bonding may contribute to increased thermal stability.

Synthesis and Reactivity

The synthesis of this compound typically involves the dehydration of 4-iodophthalic acid. 4-Iodophthalic acid itself can be synthesized through various methods, including the iodination of phthalic acid.

Logical Workflow for Synthesis

Caption: Synthesis of this compound.

The reactivity of the anhydride ring in this compound is a key aspect of its chemical behavior. The iodine substituent, being electron-withdrawing, is expected to influence the electrophilicity of the carbonyl carbons.

Signaling Pathway of Nucleophilic Acyl Substitution

Nucleophilic_Attack Anhydride This compound (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophile Nucleophile (e.g., ROH, RNH2) Nucleophile->Anhydride Nucleophilic Attack Product Ring-Opened Product (Ester or Amide) Intermediate->Product Ring Opening

Caption: Nucleophilic attack on the anhydride.

Biological Activity: A Comparative Outlook

While specific biological activity data for this compound is limited, the broader class of isobenzofuranones and their derivatives has been extensively studied, revealing a wide range of pharmacological properties. The introduction of a halogen atom can significantly modulate this activity.

Biological ActivityIsobenzofuran-1,3-dione Derivatives (General)Potential Impact of Iodine Substitution
Antimicrobial Activity Various phthalimide derivatives have shown good to moderate antibacterial and antifungal activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[8][9][10][11][12]The lipophilicity conferred by the iodine atom could enhance membrane permeability, potentially increasing antimicrobial efficacy. The iodine atom itself may also contribute to the mechanism of action.
Cytotoxicity/Anticancer Activity Isoindole-1,3-dione derivatives have been evaluated for their anticancer activity against various cell lines, such as A549 (lung carcinoma), with some compounds showing inhibitory effects on cell viability.[13]The increased molecular weight and altered electronic properties due to iodine substitution could lead to enhanced or modified cytotoxic effects. The potential for halogen bonding could also influence interactions with biological targets.

It is important to note that these are expected trends, and the actual biological activity of this compound would need to be determined through specific in vitro and in vivo studies.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on the dehydration of the corresponding dicarboxylic acid.

Materials:

  • 4-Iodophthalic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Crystallization dish

Procedure:

  • A mixture of 4-iodophthalic acid and an excess of acetic anhydride is placed in a round-bottom flask.

  • The mixture is heated under reflux for a period sufficient to ensure complete conversion to the anhydride. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure.

  • The crude this compound is then purified by recrystallization from an appropriate solvent (e.g., a mixture of acetic anhydride and toluene or by sublimation).[14][15][16]

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

Procedure:

  • A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially to determine an approximate melting range.

  • A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature about 20 °C below the approximate melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[17][18][19][20]

Determination of Antimicrobial Activity (Agar Well Diffusion Method)

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar or Sabouraud dextrose agar plates

  • Sterile cork borer

  • Solutions of the test compounds in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Procedure:

  • The surface of the agar plates is uniformly inoculated with the test microorganism.

  • Wells are created in the agar using a sterile cork borer.

  • A fixed volume of the test compound solution is added to each well.

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. A larger zone of inhibition indicates greater activity.

Conclusion

The substitution of an iodine atom onto the isobenzofuran-1,3-dione scaffold significantly alters its physicochemical properties. The increased molecular weight, melting point, and predicted boiling point, along with changes in solubility, are direct consequences of this modification. The electron-withdrawing nature of iodine is also expected to enhance the reactivity of the anhydride ring towards nucleophiles. While specific biological data for this compound is not extensively available, the known activities of related halogenated and non-halogenated derivatives suggest that the iodo-substituted compound holds potential for further investigation as a bioactive molecule. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals to build upon in their exploration of iodinated isobenzofuran-1,3-diones and their potential applications.

References

A Comparative Guide to the Performance of Isobenzofuran-1,3-dione and Isoindoline-1,3-dione Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of functionalized isobenzofuran-1,3-dione and isoindoline-1,3-dione derivatives in key therapeutic areas. While specific experimental data for 4-Iodoisobenzofuran-1,3-dione is limited in publicly available literature, this document benchmarks the performance of structurally related compounds, offering valuable insights for drug discovery and development. The data presented is based on a comprehensive review of existing scientific literature.

Overview of Biological Activities

Isobenzofuran-1,3-dione (phthalic anhydride) and its derivatives, along with the related isoindoline-1,3-dione (phthalimide) scaffolds, are versatile pharmacophores that exhibit a wide range of biological activities. These activities are significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, for instance, can modulate the physicochemical properties and biological potency of these compounds.

The core areas of therapeutic interest for these compound classes include:

  • Anticancer Activity: Many derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

  • Analgesic Activity: Certain substituted isoindoline-1,3-diones exhibit potent pain-relieving properties.

  • Cholinesterase Inhibition: This activity is particularly relevant for the development of therapeutics for neurodegenerative diseases like Alzheimer's.

Performance Benchmarking: Quantitative Data

The following tables summarize the performance of various isobenzofuran-1,3-dione and isoindoline-1,3-dione derivatives in key biological assays. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as a percentage of inhibition, providing a basis for comparing their potency.

Table 1: Cytotoxic Activity of Isobenzofuran-1,3-dione Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-oneU937 (Lymphoma)> 100[1]
3-(5-methyl-2,4-dihydroxyphenyl)isobenzofuran-1(3H)-oneK562 (Myeloid Leukemia)2.79[1]
3-(5,5-dimethyl-2,4-dioxocyclohexyl)isobenzofuran-1(3H)-oneK562 (Myeloid Leukemia)1.71[1]
Isobenzofuranone from anacardic acids (Compound 1a)HL-60 (Leukemia)3.24 µg/mL[2]
Isobenzofuranone from anacardic acids (Compound 1b)SF295 (Glioblastoma)10.09 µg/mL[2]
Table 2: Analgesic Activity of Isoindoline-1,3-dione Derivatives
Compound/DerivativeAnalgesic TestDose% Inhibition of WrithingReference
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAcetic acid-induced writhing50 mg/kg75.3%[3]
Aminoacetylenic isoindoline-1,3-dione (ZM4)Acetic acid-induced writhing50 mg/kg~65%[4]
Aminoacetylenic isoindoline-1,3-dione (ZM5)Acetic acid-induced writhing50 mg/kg~70%[4]
Metamizole Sodium (Reference Drug)Acetic acid-induced writhing50 mg/kg47.1%[3]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-((4-(4-fluorobenzyl)pyridin-1-ium-1-yl)methyl)isoindoline-1,3-dioneAChE2.1[5]
2-((4-(4-chlorobenzyl)pyridin-1-ium-1-yl)methyl)isoindoline-1,3-dioneAChE6.7[5]
2-((4-benzylpyridin-1-ium-1-yl)methyl)isoindoline-1,3-dioneAChE3.2[5]
2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.0071[6]
Rivastigmine (Reference Drug)AChE11.07[5]
Donepezil (Reference Drug)AChE0.41[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of N-Substituted Isoindoline-1,3-diones

A common and straightforward method for synthesizing N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine.[3]

  • Reactants: Phthalic anhydride and the desired primary amine.

  • Solvent: Benzene or a similar non-polar solvent.

  • Procedure: A mixture of phthalic anhydride and the primary amine in benzene is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.

  • Note: Performing the reaction at room temperature may lead to the formation of the monoacylation product, a phthalamic acid derivative.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Analgesic Activity (Acetic Acid-Induced Writhing Test)

This in vivo assay is used to screen for analgesic activity.

  • Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing (stretching) response in mice, which is a sign of visceral pain. Analgesic compounds reduce the number of writhes.

  • Procedure:

    • Administer the test compound or a reference drug (e.g., Metamizole Sodium) to groups of mice, typically orally or intraperitoneally. A control group receives the vehicle.

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay is used to determine the inhibitory activity of compounds against AChE.[6]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

  • Procedure:

    • In a 96-well plate, add a solution of AChE, DTNB, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC50 value is then calculated from the dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of isobenzofuran-1,3-dione and isoindoline-1,3-dione derivatives are mediated through their interaction with specific cellular signaling pathways.

Anticancer Activity: Targeting the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor, while in later stages, it can promote tumor progression.[7][8] Some phthalimide derivatives have been investigated as inhibitors of this pathway.

TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates & Binds to Transcription Gene Transcription (e.g., p21, PAI-1) DNA->Transcription Regulates Cell Cycle Arrest Cell Cycle Arrest Transcription->Cell Cycle Arrest Apoptosis Apoptosis Transcription->Apoptosis Metastasis Metastasis Transcription->Metastasis Phthalimide Phthalimide Derivatives Phthalimide->TBRI Inhibit

Caption: TGF-β signaling pathway and the inhibitory action of certain phthalimide derivatives.

Cholinesterase Inhibition: Modulation of Cholinergic Signaling

Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This mechanism is crucial for treating the cognitive symptoms of Alzheimer's disease.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Vesicle with Acetylcholine (ACh) ACh_release ACh_vesicle->ACh_release Action Potential ACh ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Inhibitor Isoindoline-1,3-dione Derivative Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by isoindoline-1,3-dione derivatives.

Analgesic Activity: Interference with Nociceptive Signaling

The analgesic effects of these compounds are believed to be mediated through the modulation of nociceptive (pain) signaling pathways. This can involve the inhibition of inflammatory mediators or direct interaction with components of the pain signaling cascade.

Nociceptive_Pathway cluster_periphery Peripheral Tissue cluster_cns Central Nervous System Stimulus Noxious Stimulus (e.g., Acetic Acid) Mediators Inflammatory Mediators (Prostaglandins, etc.) Stimulus->Mediators Induces Release of Nociceptor Nociceptor Mediators->Nociceptor Activate SpinalCord Spinal Cord (Dorsal Horn) Nociceptor->SpinalCord Signal Transmission (Aδ and C fibers) Brain Brain (Thalamus, Cortex) SpinalCord->Brain Ascending Pathway PainPerception Pain Perception Brain->PainPerception Derivative Isoindoline-1,3-dione Derivative Derivative->Mediators Inhibits Production

Caption: Overview of the nociceptive pathway and the potential site of action for analgesic isoindoline-1,3-dione derivatives.

Conclusion

The isobenzofuran-1,3-dione and isoindoline-1,3-dione scaffolds represent a promising starting point for the development of novel therapeutics with a wide range of applications. The performance data and experimental protocols provided in this guide offer a valuable resource for researchers in the field. While direct comparative data for this compound is not currently available, the information on related halogenated and other substituted derivatives suggests that further investigation into the impact of iodine substitution on biological activity is warranted. Future studies should focus on synthesizing and systematically evaluating this compound and its derivatives to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Iodoisobenzofuran-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-Iodoisobenzofuran-1,3-dione as a halogenated organic hazardous waste. Segregate from other waste streams and dispose of through a certified hazardous waste management provider.

This guide provides detailed procedures for the safe and compliant disposal of this compound, a halogenated organic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Profile

This compound presents several hazards that necessitate careful handling and disposal.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Disposal Protocol

The proper disposal of this compound must follow the guidelines for halogenated organic waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • Halogenated Organics Only: This container is exclusively for halogenated organic compounds. Do not mix with:

    • Non-halogenated organic solvents

    • Acids

    • Bases

    • Oxidizers

    • Aqueous waste

  • Solid vs. Liquid: If disposing of the solid compound, use a container designated for solid chemical waste. If it is dissolved in a halogenated solvent, use a container for liquid halogenated waste.

Step 3: Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation

  • The specific hazards (e.g., "Irritant")

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated

  • Away from heat sources and direct sunlight

  • Clearly marked as a hazardous waste storage area

Step 5: Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid or dissolved in a halogenated solvent? ppe->is_solid solid_waste Use designated 'Solid Halogenated Organic Waste' container is_solid->solid_waste Solid liquid_waste Use designated 'Liquid Halogenated Organic Waste' container is_solid->liquid_waste Liquid label Label container with: 'Hazardous Waste' 'this compound' Quantity, Date, Hazards solid_waste->label liquid_waste->label store Store sealed container in designated Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company for pickup store->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 4-Iodoisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Iodoisobenzofuran-1,3-dione.

This document provides immediate and essential safety protocols, logistical procedures, and disposal plans for this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory irritation.[1][2]

PPE CategorySpecific Requirements
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection A NIOSH/MSHA-approved dust mask or respirator is recommended, especially when handling powders or in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

2.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2.2. Handling the Chemical

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.

2.3. Storage

  • Container: Keep the container tightly closed when not in use.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal Plan

While this compound is not classified as a hazardous waste, proper disposal is crucial to maintain a safe laboratory environment and comply with local, state, and federal regulations.

3.1. Unused or Waste Product

  • Segregation: Collect waste this compound in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through your institution's chemical waste program. Do not dispose of it in the regular trash or down the drain.

3.2. Contaminated Materials

  • PPE and Labware: Dispose of grossly contaminated disposable items, such as gloves and weighing paper, in the designated chemical waste container.

  • Rinsing: Non-disposable contaminated labware should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as chemical waste.

3.3. Empty Containers

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect the rinsate for disposal as chemical waste.

  • Final Disposal: Once thoroughly decontaminated, the empty container can be disposed of in the regular trash. Deface the label on the container before disposal.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Chemical Weigh Chemical Prepare Fume Hood->Weigh Chemical Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Collect Waste->Dispose of Waste Decontaminate Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.